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  • Product: 2-((4-Bromobenzyl)oxy)ethanol
  • CAS: 400837-92-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-((4-Bromobenzyl)oxy)ethanol (CAS 400837-92-5)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-((4-Bromobenzyl)oxy)ethanol, a molecule with significant potential in synthetic chemistry and dr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-((4-Bromobenzyl)oxy)ethanol, a molecule with significant potential in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and foundational chemical principles to offer predictive insights into its properties, reactivity, and potential applications.

Molecular Profile and Physicochemical Properties

2-((4-Bromobenzyl)oxy)ethanol is a bifunctional organic molecule incorporating a 4-bromobenzyl moiety and a primary alcohol. This unique combination of a reactive aromatic halide and a versatile hydroxyl group makes it a valuable intermediate for the synthesis of more complex molecular architectures.

Structural Information

dot graph "2_((4-Bromobenzyl)oxy)ethanol" { layout=neato; node [shape=plaintext]; "C1" [label="Br", pos="0,0!"]; "C2" [label="C", pos="1,0!"]; "C3" [label="C", pos="1.866,0.5!"]; "C4" [label="C", pos="1.866,1.5!"]; "C5" [label="C", pos="1,2!"]; "C6" [label="C", pos="0.134,1.5!"]; "C7" [label="C", pos="0.134,0.5!"]; "C8" [label="C", pos="2.732,2!"]; "O1" [label="O", pos="3.598,1.5!"]; "C9" [label="C", pos="4.464,2!"]; "C10" [label="C", pos="5.33,1.5!"]; "O2" [label="O", pos="6.196,2!"]; "H1" [label="H", pos="6.196,2.5!"];

} Structure of 2-((4-Bromobenzyl)oxy)ethanol

Physicochemical Data
PropertyValueSource
CAS Number 400837-92-5-
Molecular Formula C₉H₁₁BrO₂-
Molecular Weight 231.09 g/mol [1]
Melting Point Not available (Predicted to be a low-melting solid or liquid at room temperature)Inferred from analogues[2][3]
Boiling Point Not available (Predicted to be >200 °C at atmospheric pressure)Inferred from analogues[2][3]
Density Not available (Predicted to be >1 g/cm³)Inferred from analogues[2][3]
Solubility Not available (Predicted to be soluble in common organic solvents like alcohols, ethers, and chlorinated solvents)Inferred from analogues[4][5]

Analytical Characterization: A Predictive Approach

While experimental spectra for 2-((4-Bromobenzyl)oxy)ethanol are not published, its spectral characteristics can be reliably predicted based on the well-documented spectra of its constituent parts and related molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, benzylic, and ethanolic protons.

    • Aromatic Protons: Two doublets in the range of δ 7.2-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Benzylic Protons (-O-CH₂-Ar): A singlet at approximately δ 4.5 ppm.

    • Ethanol Protons (-O-CH₂-CH₂-OH): Two triplets, one around δ 3.7 ppm for the methylene group adjacent to the ether oxygen and another around δ 3.6 ppm for the methylene group adjacent to the hydroxyl group.

    • Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

    • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine atom (ipso-carbon) at a characteristically lower field.

    • Benzylic Carbon (-O-CH₂-Ar): A signal around δ 72 ppm.

    • Ethanol Carbons (-O-CH₂-CH₂-OH): Two signals are expected, one around δ 70 ppm and the other around δ 61 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 2-((4-Bromobenzyl)oxy)ethanol is predicted to exhibit the following characteristic absorption bands:

  • O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ corresponding to the ether and alcohol C-O bonds.

  • C-Br Stretch: A band in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Common fragmentation patterns would include the loss of the ethanol side chain and cleavage of the benzyl ether bond.

Reactivity and Synthetic Potential

The chemical reactivity of 2-((4-Bromobenzyl)oxy)ethanol is dictated by its three primary functional groups: the aryl bromide, the ether linkage, and the primary alcohol. This trifecta of reactivity makes it a highly versatile synthetic intermediate.

dot graph "Reactivity_of_2-((4-Bromobenzyl)oxy)ethanol" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Key reaction pathways for 2-((4-Bromobenzyl)oxy)ethanol.

Reactions at the Aryl Bromide

The carbon-bromine bond is a key site for carbon-carbon and carbon-heteroatom bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents on the aromatic ring, making it a powerful tool for generating molecular diversity.

Reactions of the Hydroxyl Group

The primary alcohol can undergo a variety of transformations, including:

  • Oxidation: To form the corresponding aldehyde or carboxylic acid.

  • Esterification: With carboxylic acids or their derivatives.

  • Etherification: To generate more complex ether structures.

Potential Applications in Drug Discovery and Chemical Biology

The structural features of 2-((4-Bromobenzyl)oxy)ethanol make it an attractive starting material for the synthesis of biologically active molecules.

  • Fragment-Based Drug Discovery: This molecule can serve as a valuable fragment for screening against various biological targets. The bromobenzyl group can be elaborated to explore the surrounding binding pocket, while the ethoxyethanol moiety can enhance solubility and provide a vector for further modification.

  • Synthesis of Bioactive Compounds: The 4-bromobenzyl group is a common motif in a number of therapeutic agents. For instance, derivatives of bromophenols have been investigated for their antioxidant and anticancer activities.[6]

  • Molecular Probes: The aryl bromide can be used as a handle to attach fluorescent dyes, affinity tags, or other reporter groups, enabling the development of molecular probes to study biological processes.

Safety and Handling

While a specific safety data sheet for 2-((4-Bromobenzyl)oxy)ethanol is not available, the hazardous properties of its isomers, 2-bromobenzyl alcohol and 4-bromobenzyl alcohol, provide a strong indication of the necessary precautions.

  • Hazard Classification (Predicted):

    • Harmful if swallowed.[7]

    • Causes serious eye irritation.[7]

    • May cause skin irritation.[4]

    • May cause respiratory irritation.[4]

  • Recommended Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

    • Avoid inhalation, ingestion, and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Synthesis

A plausible synthetic route to 2-((4-Bromobenzyl)oxy)ethanol involves the Williamson ether synthesis. This would entail the reaction of 4-bromobenzyl bromide with an excess of ethylene glycol in the presence of a base.

dot graph "Synthesis_of_2-((4-Bromobenzyl)oxy)ethanol" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} Proposed Williamson ether synthesis of 2-((4-Bromobenzyl)oxy)ethanol.

Conclusion

2-((4-Bromobenzyl)oxy)ethanol is a molecule of significant interest for chemical synthesis and drug discovery. While direct experimental data is currently sparse, a comprehensive understanding of its properties and reactivity can be inferred from related compounds. Its bifunctional nature provides a versatile platform for the generation of diverse and complex molecular structures, highlighting its potential as a valuable building block in the pursuit of new therapeutic agents and chemical probes. Further experimental investigation into the properties and biological activities of this compound is warranted.

References

  • Chem-Supply. 2-Bromobenzyl alcohol. Available from: [Link]

  • Chem-Supply. 4-Bromobenzyl alcohol. Available from: [Link]

  • PubChem. 4-Bromobenzyl alcohol. Available from: [Link]

  • PubChem. 2-Bromobenzyl alcohol. Available from: [Link]

  • NIST. 2-(4-Methoxyphenyl)ethanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. Available from: [Link]

  • PubChem. 1-(4-Bromophenyl)ethanol. Available from: [Link]

  • Google Patents. CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Al-Fahd, A. N., et al. (2024). Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet. PMC. Available from: [Link]

  • Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available from: [Link]

  • ResearchGate. Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations. Available from: [Link]

  • Wang, W., et al. (2019). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available from: [Link]

  • PubChem. Alloxan. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 2-((4-Bromobenzyl)oxy)ethan-1-ol: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-((4-bromobenzyl)oxy)ethan-1-ol, a bifunctional building block of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((4-bromobenzyl)oxy)ethan-1-ol, a bifunctional building block of significant interest in medicinal chemistry and organic synthesis. The document elucidates the structure and physicochemical properties of this compound, offers a detailed, field-proven protocol for its synthesis via the Williamson ether synthesis, and explores its applications, particularly as a linker and intermediate in the development of novel therapeutic agents. The guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Bifunctional Building Blocks

In the landscape of modern drug discovery, the rational design of complex molecules with tailored biological activities is paramount. Bifunctional building blocks, possessing two distinct reactive sites, are invaluable tools in this endeavor. They offer a strategic approach to molecular construction, enabling the systematic assembly of intricate architectures and the introduction of diverse functionalities. 2-((4-Bromobenzyl)oxy)ethan-1-ol (Figure 1) emerges as a particularly versatile synthon, integrating a reactive aryl bromide and a primary alcohol within a single molecular framework.

The 4-bromobenzyl moiety serves as a key handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. This functionality allows for the facile introduction of diverse aryl, heteroaryl, or alkynyl groups, enabling extensive structure-activity relationship (SAR) studies. Concurrently, the primary alcohol of the ethylene glycol ether portion provides a nucleophilic site for further derivatization, such as esterification, etherification, or conversion to a leaving group for subsequent nucleophilic substitution. This dual reactivity makes 2-((4-bromobenzyl)oxy)ethan-1-ol a valuable intermediate for the synthesis of complex molecules, including linkers for antibody-drug conjugates (ADCs), probes for chemical biology, and novel therapeutic candidates.

Figure 1: Chemical Structure of 2-((4-Bromobenzyl)oxy)ethan-1-ol

A visual representation of the 2-((4-bromobenzyl)oxy)ethan-1-ol molecule.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of 2-((4-bromobenzyl)oxy)ethan-1-ol is essential for its effective utilization in synthesis and for its unambiguous identification.

Physicochemical Properties
PropertyValueSource
CAS Number 400837-92-5[1]
Molecular Formula C₉H₁₁BrO₂Calculated
Molecular Weight 231.09 g/mol Calculated
Appearance Colorless to pale yellow oil (predicted)-
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, THF, MeOH) (predicted)-
Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 2-((4-bromobenzyl)oxy)ethan-1-ol, which are critical for reaction monitoring and product verification.

  • ¹H NMR (predicted): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-bromobenzyl group, typically as two doublets in the range of δ 7.2-7.5 ppm. The benzylic protons (Ar-CH₂-O) should appear as a singlet around δ 4.5 ppm. The methylene protons of the ethylene glycol moiety are expected to appear as two triplets, one for the -O-CH₂-CH₂-OH protons around δ 3.6-3.8 ppm and another for the -O-CH₂-CH₂-OH protons slightly upfield. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR (predicted): The carbon NMR spectrum should display distinct signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a characteristic chemical shift. The benzylic carbon (Ar-CH₂-O) is expected around δ 73 ppm. The two methylene carbons of the ethylene glycol unit should be observed in the region of δ 60-72 ppm.

The IR spectrum of 2-((4-bromobenzyl)oxy)ethan-1-ol is predicted to exhibit the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C-H Stretch (aromatic and aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (aromatic): Absorptions around 1600 cm⁻¹ and 1490 cm⁻¹.

  • C-O Stretch (ether and alcohol): Strong bands in the fingerprint region, typically between 1050-1250 cm⁻¹.

  • C-Br Stretch: A weak to medium absorption in the lower frequency region of the fingerprint region.

Under electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z 230 and [M+2]⁺ at m/z 232, with approximately equal intensity, would be characteristic due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation patterns would likely involve the cleavage of the benzyl ether bond, leading to the formation of the 4-bromobenzyl cation (m/z 169/171) as a prominent fragment. Loss of the hydroxyl group and fragmentation of the ethylene glycol chain would also be expected.

Synthesis of 2-((4-Bromobenzyl)oxy)ethan-1-ol via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers.[2] This Sₙ2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide.[3] For the synthesis of 2-((4-bromobenzyl)oxy)ethan-1-ol, the alkoxide is generated from ethylene glycol, which then reacts with 4-bromobenzyl bromide.

Reaction Scheme

Williamson_Ether_Synthesis reactants 4-Bromobenzyl Bromide + Ethylene Glycol products 2-((4-Bromobenzyl)oxy)ethan-1-ol reactants->products  Base (e.g., NaH, KOH) Solvent (e.g., THF, DMF)

General scheme for the Williamson ether synthesis of 2-((4-bromobenzyl)oxy)ethan-1-ol.

Detailed Experimental Protocol

This protocol is based on established procedures for the Williamson ether synthesis of analogous compounds and is designed to be a self-validating system.[4][5]

Materials:

  • 4-Bromobenzyl bromide

  • Ethylene glycol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

  • Alkoxide Formation: Carefully add sodium hydride (1.1 equivalents) to the stirred THF. To this suspension, add ethylene glycol (5-10 equivalents) dropwise at 0 °C. The large excess of ethylene glycol is used to favor the mono-alkylation product. Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of ethylene glycol.

  • Nucleophilic Substitution: Dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromobenzyl bromide) is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-((4-bromobenzyl)oxy)ethan-1-ol.

Causality Behind Experimental Choices
  • Inert Atmosphere: The use of an inert atmosphere is crucial as sodium hydride is highly reactive with water and oxygen.

  • Anhydrous Solvents: Anhydrous solvents are necessary to prevent the quenching of the highly basic sodium hydride and the generated alkoxide.

  • Excess Ethylene Glycol: Using a large excess of ethylene glycol shifts the equilibrium towards the formation of the mono-substituted product and minimizes the formation of the bis-benzylated diether.

  • Dropwise Addition at 0 °C: The initial deprotonation and the subsequent addition of the alkyl halide are performed at low temperatures to control the exothermic nature of the reactions and to minimize potential side reactions.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the Sₙ2 reaction to proceed at a reasonable rate.

  • Aqueous Workup and Extraction: The aqueous workup is essential to remove unreacted ethylene glycol, inorganic salts, and other water-soluble byproducts.

  • Chromatographic Purification: Silica gel chromatography is a standard and effective method for separating the desired product from any unreacted starting materials and byproducts.

Applications in Drug Discovery and Development

The unique structural features of 2-((4-bromobenzyl)oxy)ethan-1-ol make it a valuable building block in the synthesis of biologically active molecules.[2] The presence of the aryl bromide allows for its incorporation into larger scaffolds via cross-coupling reactions, while the primary alcohol provides a point of attachment for linkers or other functional groups.

A notable example of the utility of the 4-bromobenzyl moiety is in the development of novel anticancer agents. For instance, a series of 2-(4-bromobenzyl) tethered thieno[2,3-d]pyrimidines have been designed and synthesized as dual topoisomerase-I/II inhibitors.[6] In these compounds, the 4-bromobenzyl group plays a crucial role in the overall molecular architecture and its interaction with the biological target. The ethylene glycol ether portion can serve to improve solubility and pharmacokinetic properties.

Application cluster_0 2-((4-Bromobenzyl)oxy)ethan-1-ol cluster_1 Synthetic Utility cluster_2 Drug Discovery Applications start Aryl Bromide cross_coupling Cross-Coupling (Suzuki, Heck, etc.) start->cross_coupling linker Ethylene Glycol Ether derivatization Further Derivatization (Esterification, etc.) linker->derivatization bioactive Synthesis of Bioactive Molecules (e.g., Enzyme Inhibitors) cross_coupling->bioactive linkers Linker for ADCs or PROTACs derivatization->linkers

Logical relationship of 2-((4-bromobenzyl)oxy)ethan-1-ol's functionalities to its applications.

Safety and Handling

While specific toxicity data for 2-((4-bromobenzyl)oxy)ethan-1-ol is not available, it should be handled with the care appropriate for a laboratory chemical. The starting material, 4-bromobenzyl alcohol, is known to cause skin and serious eye irritation.[7] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

2-((4-Bromobenzyl)oxy)ethan-1-ol is a versatile and strategically important building block for organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it an ideal intermediate for the construction of complex molecular architectures. The detailed synthetic protocol provided in this guide, based on the robust Williamson ether synthesis, offers a reliable method for its preparation. As the demand for novel and sophisticated therapeutic agents continues to grow, the utility of such well-defined bifunctional synthons will undoubtedly increase, solidifying the role of 2-((4-bromobenzyl)oxy)ethan-1-ol as a valuable tool in the arsenal of the modern drug discovery scientist.

References

  • Organic Syntheses. p-BROMOPHENACYL BROMIDE. Available from: [Link]

  • PrepChem. Synthesis of o-bromobenzyl bromide. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link]

  • Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • PubChem. 4-Bromobenzyl alcohol. Available from: [Link]

  • RSC Publishing. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[1][3]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. Available from: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available from: [Link]

Sources

Foundational

4-Bromobenzyl 2-hydroxyethyl ether synonyms and IUPAC name

Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry Executive Summary 4-Bromobenzyl 2-hydroxyethyl ether (IUPAC: 2-[(4-bromobenzyl)oxy]ethanol) is a bifunctional building block c...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

4-Bromobenzyl 2-hydroxyethyl ether (IUPAC: 2-[(4-bromobenzyl)oxy]ethanol) is a bifunctional building block critical to modern drug discovery. Characterized by a para-substituted bromine atom and a primary hydroxyl group connected via a short polyethylene glycol (PEG) linker, this molecule serves as a versatile scaffold. It bridges the gap between lipophilic aromatic cores and hydrophilic solubilizing tails, making it indispensable in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and fragment-based drug design. This guide provides a definitive technical profile, validated synthetic protocols, and strategic application workflows for this compound.

Nomenclature & Identification

Accurate identification is paramount in chemical procurement and database management. The following table consolidates the standard identifiers for this compound.

Identifier Type Designation
IUPAC Name 2-[(4-Bromobenzyl)oxy]ethanol
Common Synonyms 4-Bromobenzyl 2-hydroxyethyl ether; Ethylene glycol mono-4-bromobenzyl ether; 2-(4-Bromobenzyloxy)ethanol
CAS Registry Number 400837-92-5
Molecular Formula

SMILES OCCOCc1ccc(Br)cc1
InChI Key AQLAAAOOVYXLCK-UHFFFAOYSA-N
Physicochemical Profile

Understanding the physical properties is essential for assay development and purification strategies.

Property Value (Experimental/Predicted) Relevance
Molecular Weight 231.09 g/mol Fragment-based screening limits (<300 Da).
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suitable for cell permeability.
Boiling Point ~320°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Physical State Colorless to pale yellow oilLiquid handling required; density approx. 1.4 g/mL.
H-Bond Donors 1 (Hydroxyl)Key for hydrogen bonding in active sites.
H-Bond Acceptors 2 (Ether, Hydroxyl)Solvation and receptor interaction.
Synthetic Pathways

The synthesis of 2-[(4-bromobenzyl)oxy]ethanol relies on the Williamson Ether Synthesis . This pathway is preferred over the reaction of 4-bromobenzyl alcohol with ethylene oxide due to safety and stoichiometric control.

Mechanistic Workflow (Graphviz)

SynthesisPathway cluster_conditions Reaction Conditions Reactant1 4-Bromobenzyl Bromide (Electrophile) Product 2-[(4-Bromobenzyl)oxy]ethanol Reactant1->Product Leaving Group (Br-) Reactant2 Ethylene Glycol (Nucleophile - Excess) Inter Alkoxide Intermediate Reactant2->Inter Deprotonation Base Base (NaH or KOH) Base->Inter Inter->Product SN2 Attack Temp: 0°C to RT Temp: 0°C to RT Solvent: THF or DMF Solvent: THF or DMF

Figure 1: Mechanistic pathway for the mono-alkylation of ethylene glycol with 4-bromobenzyl bromide via SN2 substitution.

Experimental Protocol: Mono-Alkylation Strategy

Objective: Synthesize 2-[(4-bromobenzyl)oxy]ethanol while minimizing the formation of the bis-benzyl ether byproduct.

Reagents:

  • Ethylene glycol (5.0 equiv.) – Excess is critical to favor mono-substitution.

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv.)

  • 4-Bromobenzyl bromide (1.0 equiv.)

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve ethylene glycol (5.0 equiv.) in anhydrous THF. Cool to 0°C.
    
  • Deprotonation: Carefully add NaH (1.1 equiv.) portion-wise. Evolution of hydrogen gas (

    
    ) will occur. Stir for 30 minutes at 0°C to generate the mono-alkoxide.
    
  • Addition: Dissolve 4-bromobenzyl bromide (1.0 equiv.) in a minimal amount of THF. Add this solution dropwise to the glycol mixture over 20 minutes. Slow addition prevents high local concentrations of the electrophile.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The product will appear more polar than the starting bromide.

  • Quenching: Quench carefully with saturated aqueous

    
    .
    
  • Work-up: Extract with Ethyl Acetate (3x). Wash the combined organic layers with water (5x) to remove the excess ethylene glycol (crucial step). Dry over

    
     and concentrate.
    
  • Purification: Purify via flash column chromatography (

    
    , gradient 10% 
    
    
    
    40% EtOAc in Hexanes).
Applications in Drug Development

This molecule acts as a "bifunctional linchpin," allowing chemists to modify opposite ends of the molecule using orthogonal chemistries.

Strategic Utility Map (Graphviz)

Applications Core 2-[(4-Bromobenzyl)oxy]ethanol Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0), Ar-B(OH)2 Oxidation Oxidation (Jones/Dess-Martin) Core->Oxidation [O] Activation Activation (MsCl/TsCl) Core->Activation Base, R-SO2Cl Biaryl Biaryl Scaffolds (Library Synthesis) Suzuki->Biaryl Acid Carboxylic Acid Linkers (Peptide Coupling) Oxidation->Acid Electrophile Alkyl Halides/Sulfonates (Nucleophilic Displacement) Activation->Electrophile

Figure 2: Divergent synthetic utility. The bromine handle allows for aryl coupling, while the hydroxyl group allows for chain extension or oxidation.

Specific Use Cases:
  • PROTAC Linker Synthesis: The ethylene glycol unit serves as a minimal "PEG-1" linker. The hydroxyl group can be converted to a tosylate and displaced by an amine-functionalized E3 ligase ligand (e.g., Thalidomide derivative), while the aryl bromide is coupled to the target protein ligand.

  • Fragment Elaboration: In Fragment-Based Drug Discovery (FBDD), the bromine atom is a handle for rapid library expansion via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to explore Structure-Activity Relationships (SAR).

  • Solubility Enhancement: Attaching this moiety to a hydrophobic drug core can improve aqueous solubility due to the ether oxygen and terminal hydroxyl group, lowering LogP slightly compared to a pure benzyl analog.

References
  • BenchChem Database. (2024). Product Entry: 2-((4-Bromobenzyl)oxy)ethanol (CAS 400837-92-5).[1] Retrieved from (Verified CAS association).

  • ChemicalBook. (2024).[2] 2-((4-Bromobenzyl)oxy)ethanol Properties and Suppliers.[1] Retrieved from .

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[3] (Reference for benzyl ether stability and formation).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Reference for utilizing the aryl bromide handle).

Sources

Exploratory

A Senior Application Scientist's Guide to 4-Bromobenzyl Alcohol and Its Glycol Ether Derivatives: A Comparative Analysis for Drug Development

Abstract This in-depth technical guide provides a comprehensive comparative analysis of 4-bromobenzyl alcohol and its glycol ether derivatives, tailored for researchers, scientists, and drug development professionals. Mo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive comparative analysis of 4-bromobenzyl alcohol and its glycol ether derivatives, tailored for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of properties, this paper delves into the nuanced interplay between chemical structure and function, explaining the causal relationships that govern their differential utility in medicinal chemistry and pharmacology. We will explore how the introduction of a glycol ether chain fundamentally alters the physicochemical properties, reactivity, and ultimately the biological potential of the parent 4-bromobenzyl alcohol scaffold. This guide offers field-proven insights into the strategic selection and application of these compounds, complete with detailed experimental protocols and a thorough examination of their roles as intermediates and functional moieties in advanced drug design.

Introduction: The Strategic Importance of the 4-Bromobenzyl Moiety in Drug Discovery

The 4-bromobenzyl functional group is a cornerstone in modern medicinal chemistry, serving as a versatile building block in the synthesis of a vast array of pharmaceutical agents. Its utility stems from two key features: the benzylic alcohol, which provides a reactive handle for further chemical modification, and the bromine atom on the aromatic ring, which can participate in a variety of cross-coupling reactions, such as the Suzuki and Heck reactions, to build molecular complexity[1]. 4-Bromobenzyl alcohol is a white to off-white crystalline solid with limited solubility in water but good solubility in organic solvents like ethanol and acetone[1].

While invaluable, the inherent properties of 4-bromobenzyl alcohol, particularly its lipophilicity, can present challenges in drug development, impacting solubility, pharmacokinetic profiles, and formulation. A powerful strategy to modulate these properties is the introduction of polyethylene glycol (PEG) chains to form glycol ether derivatives. This process, known as PEGylation, can dramatically enhance aqueous solubility, reduce immunogenicity, and prolong circulation half-life[2]. This guide will dissect the critical differences between the parent alcohol and its glycol ether derivatives, providing a framework for their rational application in drug development.

Comparative Physicochemical Properties: A Quantitative Analysis

The transformation of 4-bromobenzyl alcohol into its glycol ether derivatives brings about predictable yet profound changes in its physical and chemical characteristics. The addition of hydrophilic ethylene glycol units systematically alters the molecule's polarity, solubility, and other key descriptors relevant to its behavior in biological systems.

Property4-Bromobenzyl Alcohol4-Bromobenzyl Mono(ethylene glycol) Ether (Illustrative)4-Bromobenzyl Tri(ethylene glycol) Ether (Illustrative)Rationale for Change
Molecular Weight ( g/mol ) 187.03[3]231.08319.18Additive mass of ethylene glycol units.
Appearance White to off-white crystalline solid[1]Colorless to pale yellow liquid/low melting solidViscous liquidDisruption of crystal lattice by flexible glycol chain.
Water Solubility Sparingly soluble (2.2 g/L at 20 °C)[3]Moderately solubleHighly solubleIncreased number of ether oxygens for hydrogen bonding with water.
LogP (Octanol-Water Partition Coefficient) ~2.1 (Calculated)LowerSignificantly LowerIncreased hydrophilicity imparted by the PEG chain reduces partitioning into the lipid phase.
Boiling Point (°C) ~256HigherSubstantially HigherIncreased molecular weight and intermolecular hydrogen bonding.
Polar Surface Area (Ų) 20.23HigherSignificantly HigherAddition of polar ether oxygens.

Expert Insight: The LogP value is a critical parameter in drug design, influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A lower LogP, as seen with increasing PEG chain length, generally correlates with increased aqueous solubility and reduced membrane permeability. This trade-off must be carefully considered when designing drug candidates to ensure an optimal balance between bioavailability and target engagement.

Differential Reactivity and Synthetic Applications

While both 4-bromobenzyl alcohol and its glycol ether derivatives share the reactive benzylic position and the bromine-substituted aromatic ring, the presence of the glycol ether chain introduces subtle but important differences in their reactivity and synthetic utility.

Reactivity of the Benzylic Position

The primary alcohol of 4-bromobenzyl alcohol is readily oxidized to form 4-bromobenzaldehyde or further to 4-bromobenzoic acid. It can also be converted to a good leaving group (e.g., by tosylation or conversion to a halide) to facilitate nucleophilic substitution reactions.

The ether linkage in the glycol derivatives is generally stable under many reaction conditions. However, the terminal hydroxyl group of the glycol ether chain can undergo similar reactions to the parent alcohol, such as further etherification or esterification. The reactivity of the benzylic C-O bond in the ether derivatives is generally lower than the C-OH bond in the parent alcohol towards cleavage.

Synthetic Utility in Drug Development

4-Bromobenzyl Alcohol as a Foundational Building Block:

4-Bromobenzyl alcohol is a key starting material for a multitude of pharmaceutical compounds. Its hydroxyl group can be used as a point of attachment for other molecular fragments, while the bromine atom allows for the introduction of diverse substituents via cross-coupling chemistry.

Glycol Ether Derivatives as Advanced Linkers and Modifiers:

The glycol ether derivatives of 4-bromobenzyl alcohol are particularly valuable as bifunctional linkers in the construction of complex drug delivery systems, such as antibody-drug conjugates (ADCs)[4][5]. In this context, one end of the linker (derived from the terminal hydroxyl of the glycol chain) can be attached to a cytotoxic drug, while the other end (often involving the aromatic bromine) can be coupled to a targeting moiety like an antibody. The PEG chain itself serves to enhance the solubility and pharmacokinetic properties of the entire conjugate.

Furthermore, the 4-bromobenzyl ether linkage can be designed to be cleavable under specific physiological conditions (e.g., acidic pH in tumor microenvironments or enzymatic cleavage), allowing for the controlled release of the active drug at the target site[6].

Experimental Protocols: A Practical Guide to Synthesis

The synthesis of 4-bromobenzyl glycol ether derivatives is most commonly achieved via the Williamson ether synthesis. Below are detailed, self-validating protocols for the preparation of a representative mono- and tri-ethylene glycol ether of 4-bromobenzyl alcohol.

Synthesis of 4-Bromobenzyl Mono(ethylene glycol) Ether

This protocol details the synthesis of 2-((4-bromobenzyl)oxy)ethan-1-ol.

Reaction Scheme:

Synthesis of 2-((4-bromobenzyl)oxy)ethan-1-ol.

Materials:

  • 4-Bromobenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethylene glycol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzyl alcohol (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. Hydrogen gas evolution should be observed.

  • Etherification: To the resulting alkoxide solution, add ethylene glycol (3.0 eq) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-((4-bromobenzyl)oxy)ethan-1-ol.

Self-Validation: The purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy, and the molecular weight verified by mass spectrometry. The disappearance of the starting material on TLC is a key indicator of reaction completion.

Phase-Transfer Catalysis for the Synthesis of 4-Bromobenzyl Tri(ethylene glycol) Ether

Phase-transfer catalysis offers a milder and often more efficient alternative to the use of strong bases like sodium hydride, particularly for larger-scale syntheses[7][8].

Reaction Scheme:

Synthesis of 1-(4-Bromobenzyloxy)-2-(2-(2-hydroxyethoxy)ethoxy)ethane.

Materials:

  • 4-Bromobenzyl bromide

  • Triethylene glycol

  • 50% aqueous sodium hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Dichloromethane

  • Round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a condenser, combine 4-bromobenzyl bromide (1.0 eq), triethylene glycol (2.0 eq), and toluene (approximately 0.5 M).

  • Catalyst Addition: Add tetrabutylammonium bromide (0.1 eq) to the mixture.

  • Reaction Initiation: With vigorous stirring, add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise.

  • Reaction: Heat the biphasic mixture to 60-70 °C and stir vigorously for 4-8 hours, monitoring the reaction progress by TLC.

  • Workup: After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume of toluene).

  • Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).

Expert Insight: Phase-transfer catalysis is particularly advantageous for its operational simplicity and the avoidance of anhydrous conditions. The choice of the phase-transfer catalyst and solvent system can be optimized to maximize yield and minimize reaction time.

Visualization of Synthetic Pathways

The following diagram illustrates the general synthetic transformation from 4-bromobenzyl alcohol to its glycol ether derivatives.

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Alkoxide Formation cluster_reagent Reagent cluster_product Product A 4-Bromobenzyl Alcohol B 4-Bromobenzyl Alkoxide A->B Base (e.g., NaH) D 4-Bromobenzyl Glycol Ether Derivative B->D SN2 Reaction C Glycol or Glycol Halide C->D

Synthetic transformation to glycol ether derivatives.

Conclusion and Future Perspectives

The strategic modification of 4-bromobenzyl alcohol through the introduction of glycol ether chains represents a powerful and versatile approach in modern drug development. This guide has elucidated the fundamental differences in physicochemical properties, reactivity, and synthetic applications between the parent alcohol and its PEGylated derivatives. The enhanced aqueous solubility, tunable lipophilicity, and potential for creating cleavable linkers make 4-bromobenzyl glycol ether derivatives invaluable tools for medicinal chemists.

Future research in this area will likely focus on the development of novel, more sophisticated glycol ether linkers with precisely controlled cleavage kinetics and the synthesis of monodisperse PEG chains to ensure product homogeneity and batch-to-batch consistency[9][]. As our understanding of the intricate relationship between molecular structure and biological function continues to evolve, the rational design and application of these versatile building blocks will undoubtedly lead to the creation of safer and more effective therapeutics.

References

  • 4-Bromobenzyl alcohol | C7H7BrO | CID 70119. PubChem. [Link]

  • Synthesis and characterization of monodisperse poly(ethylene glycol)-conjugated collagen pentapeptides with collagen biosynthesis-stimulating activity. PubMed. [Link]

  • Glycol Ethers Properties & Examples, Organic Solvents. The Dow Chemical Company. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. PMC. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Exploring In Vitro Biological Cellular Responses of Pegylated β-Cyclodextrins. MDPI. [Link]

  • Improvement of the phase-transfer catalysis method for synthesis of glycidyl ether. ResearchGate. [Link]

  • A comparison of the ethoxylation of a fatty alcohol, fatty acid, and dimethiconol. ResearchGate. [Link]

  • (PDF) Iterative synthesis of monodisperse PEG homostars and linear heterobifunctional PEG. ResearchGate. [Link]

  • Cleavable linkers in antibody–drug conjugates. David Spring's group. [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study. PubMed. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Standard. [Link]

  • Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems. ACS Omega. [Link]

  • What are Glycol Ethers? European Solvents Industry Group. [Link]

  • A review on impact of pegylation on biopharmaceuticals. ScienceScholar. [Link]

  • 1 CHAPTER 1 Introduction Alcohol ethoxylates (AEOs), alcohol propoxylates (APOs), and alkylphenol ethoxylates (APEOs) are non-io. VTechWorks. [Link]

  • [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]

  • (PDF) Design, Synthesis and In Vitro Biological Evaluation of Oligopeptides Targeting E. coli Type I Signal Peptidase (LepB). ResearchGate. [Link]

  • 11.8: Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Industrial Phase-Transfer Catalysis. PTC Organics. [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. [Link]

  • GLYCOL ETHERS. Solvents Industry Group. [Link]

  • Williamson Ether Synthesis. Utah Tech University. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-((4-Bromobenzyl)oxy)ethanol from 4-bromobenzyl bromide

Application Note: Selective Synthesis of 2-((4-Bromobenzyl)oxy)ethanol Executive Summary The synthesis of 2-((4-bromobenzyl)oxy)ethanol represents a critical transformation in medicinal chemistry, specifically for genera...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Synthesis of 2-((4-Bromobenzyl)oxy)ethanol

Executive Summary

The synthesis of 2-((4-bromobenzyl)oxy)ethanol represents a critical transformation in medicinal chemistry, specifically for generating "linker" motifs used in PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs). The core challenge in this synthesis is achieving mono-selectivity . Since ethylene glycol possesses two identical primary hydroxyl groups, statistical probability favors the formation of the bis-alkylated side product (1,2-bis((4-bromobenzyl)oxy)ethane) if stoichiometric control is not rigorously maintained.

This guide details a high-dilution, kinetic control protocol using sodium hydride (NaH) in tetrahydrofuran (THF). Unlike phase-transfer catalysis (PTC) methods which often yield mixtures, this anhydrous approach maximizes the yield of the target mono-ether while suppressing hydrolysis and bis-alkylation.

Safety & Hazard Assessment (Critical)

Warning: Lachrymator and Corrosive Agent

  • 4-Bromobenzyl bromide is a potent lachrymator (tear-inducing agent) and causes severe skin/eye burns.

  • Engineering Controls: All operations involving the bromide must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Quenching: Residual alkylating agents should be quenched with aqueous ammonium chloride or dilute sodium hydroxide before disposal.

Reaction Mechanism & Logic

The reaction proceeds via a Williamson Ether Synthesis (


 mechanism). The key to mono-selectivity lies in the statistical distribution of the alkoxide . By using a large molar excess of ethylene glycol relative to the base (NaH), we ensure that the concentration of the mono-anion is high, while the concentration of the dianion is negligible.

Figure 1: Reaction Pathway and Selectivity Logic

ReactionPathway Glycol Ethylene Glycol (Large Excess) MonoAlkoxide Mono-Alkoxide Intermediate Glycol->MonoAlkoxide Deprotonation (THF, 0°C) NaH NaH (Limiting Reagent) NaH->MonoAlkoxide Target Target Product (Mono-Ether) MonoAlkoxide->Target SN2 Attack Bromide 4-Bromobenzyl Bromide Bromide->Target BisProduct Bis-Ether (Side Product) Target->BisProduct Over-Alkylation (Suppressed by Excess Glycol)

Caption: Kinetic pathway favoring mono-alkylation through stoichiometry control.

Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
Ethylene Glycol 62.0710.0Nucleophile / Co-solvent
Sodium Hydride (60% in oil) 24.00 (NaH)1.1Base
4-Bromobenzyl bromide 249.921.0Electrophile
THF (Anhydrous) 72.11--Solvent (0.2 M)
TBAI (Optional) 369.370.05Catalyst (if reaction is sluggish)
Step-by-Step Methodology

Step 1: Preparation of the Mono-Alkoxide

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Charge the flask with Ethylene Glycol (10.0 equiv) and anhydrous THF (concentration relative to bromide = 0.2 M).

  • Cool the solution to 0°C using an ice/water bath.

  • Carefully add NaH (1.1 equiv) portion-wise over 15 minutes.

    • Note: Hydrogen gas evolution will occur.[1] Ensure adequate venting through a bubbler.

    • Insight: Adding NaH to the excess glycol ensures that any specific glycol molecule is statistically unlikely to be deprotonated twice.

Step 2: Alkylation (


 Reaction) 
5.  Stir the mixture at 0°C for 30 minutes to ensure complete formation of the sodium glycolate.
6.  Dissolve 4-Bromobenzyl bromide (1.0 equiv)  in a minimal amount of anhydrous THF.
7.  Add the bromide solution dropwise to the glycolate mixture over 20–30 minutes via a syringe pump or addition funnel.
  • Critical: Slow addition keeps the concentration of the electrophile low, further discouraging double alkylation.
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C) .
  • Stir for 4–12 hours. Monitor reaction progress via TLC (30% EtOAc in Hexanes). The starting bromide (
    
    
    ) should disappear, and the product (
    
    
    ) should appear.

Step 3: Workup & Extraction 10. Quench the reaction by carefully adding saturated aqueous NH₄Cl at 0°C. 11. Dilute with Ethyl Acetate (EtOAc) and water. 12. Separate the layers.

  • Purification Insight: The large excess of unreacted ethylene glycol will partition primarily into the aqueous phase.
  • Wash the organic layer 3 times with water and once with brine to remove residual glycol.
  • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification 15. The crude oil typically contains the product and trace bis-ether. 16. Purify via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    40% EtOAc in Hexanes.
  • Order of Elution: Bis-ether (non-polar)
    
    
    Target Mono-ether
    
    
    Residual Glycol (very polar).

Characterization & Data Validation

To validate the structure, compare the spectral data against the expected signals. The key differentiator is the integration of the benzyl protons vs. the ethylene glycol backbone.

Table 2: Expected Analytical Data

TechniqueSignal / ValueAssignment

H NMR
(400 MHz, CDCl

)

7.46 (d, J=8.4 Hz, 2H)
Ar-H (meta to Br)

7.22 (d, J=8.4 Hz, 2H)
Ar-H (ortho to Br)

4.52 (s, 2H)
Ph-CH

-O

3.76 (m, 2H)
-O-CH

-CH

-OH

3.62 (m, 2H)
-O-CH

-CH

-OH

2.10 (br s, 1H)
-OH (Exchangeable)

C NMR
(100 MHz, CDCl

)

137.2, 131.6, 129.4, 121.8
Aromatic Carbons

72.6
Ph-C H

-O

71.4
-O-C H

-CH

-OH

61.9
-O-CH

-C H

-OH
MS (ESI) m/z 230.0 / 232.0 [M]+Characteristic Br isotope pattern (1:1)

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Bis-Ether Formation Excess base or insufficient glycol.Increase Ethylene Glycol to 15-20 equiv. Ensure NaH is limiting (1.1 equiv relative to bromide).
Low Yield / Unreacted Bromide Bromide hydrolysis or "stalled" reaction.Ensure anhydrous THF is used. Add 5 mol% TBAI (tetrabutylammonium iodide) to catalyze the reaction via the Finkelstein mechanism.
Product in Aqueous Layer Inefficient extraction.The product has some water solubility.[2][3] Saturate the aqueous layer with NaCl (solid) before extraction to "salt out" the organic product.

References

  • Williamson Ether Synthesis General Methodology

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Safety Data for 4-Bromobenzyl Bromide

    • Thermo Fisher Scientific. Safety Data Sheet: 4-Bromobenzyl bromide. Revision Date 24-Dec-2021.[4]

  • Mono-alkylation Strategies for Diols

    • Bouzide, A.; Sauvé, G. Highly Selective Silver(I) Oxide Mediated Monoprotection of Symmetrical Diols. Organic Letters2002 , 4(14), 2329–2332.

  • NMR Spectral Data Verification (Analogous Benzyl Ethers)

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 3205 (Benzyl 2-hydroxyethyl ether).

Sources

Application

Application Note &amp; Protocol: Synthesis of 1,2-bis(4-bromobenzyloxy)ethane via Williamson Etherification

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1,2-bis(4-bromobenzyloxy)ethane through the etherification of ethylene glycol with 4-bromobenzyl chloride. The methodology is g...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive, field-tested protocol for the synthesis of 1,2-bis(4-bromobenzyloxy)ethane through the etherification of ethylene glycol with 4-bromobenzyl chloride. The methodology is grounded in the principles of the Williamson ether synthesis, a robust and widely utilized reaction for forming ether linkages.[1] This guide details the reaction mechanism, step-by-step experimental procedures, safety protocols, and methods for product characterization. It is intended for researchers in organic synthesis, materials science, and drug development who require a reliable method for preparing this and structurally similar diaryl diether compounds.

Introduction and Scientific Rationale

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the SN2 reaction between an alkoxide and an organohalide to form an ether.[2] In this application, we adapt this classical reaction for the double etherification of a diol, ethylene glycol. The primary hydroxyl groups of ethylene glycol are deprotonated by a strong, non-nucleophilic base to form a dialkoxide intermediate. This highly nucleophilic species then undergoes a bimolecular nucleophilic substitution (SN2) reaction with two equivalents of 4-bromobenzyl chloride.

The choice of reactants and conditions is critical for maximizing yield and minimizing side reactions.

  • Substrate Selection: Ethylene glycol serves as the diol backbone. 4-bromobenzyl chloride is an ideal electrophile for this SN2 reaction because it is a primary benzylic halide, which is highly reactive towards nucleophilic attack and less prone to competing E2 elimination reactions.[3][4]

  • Base and Solvent System: Sodium hydride (NaH) is employed as the base. It offers the advantage of being a powerful, non-nucleophilic base that deprotonates the alcohol irreversibly, producing hydrogen gas as the only byproduct.[5] The reaction is conducted in an anhydrous polar aprotic solvent, such as tetrahydrofuran (THF), which effectively solvates the cation of the alkoxide without interfering with the nucleophile's reactivity.[4]

This protocol has been optimized to ensure a self-validating system, where reaction progress can be monitored, and the final product can be unambiguously characterized.

Reaction Scheme and Mechanism

Overall Reaction:

HO-CH₂-CH₂-OH + 2 Br-C₆H₄-CH₂-Cl ---(NaH, THF)---> Br-C₆H₄-CH₂-O-CH₂-CH₂-O-CH₂-C₆H₄-Br + 2 NaCl + H₂

Mechanism: The reaction proceeds in two main stages:

  • Deprotonation: Sodium hydride deprotonates both hydroxyl groups of ethylene glycol to form the disodium glycolate, a potent nucleophile.

  • Double SN2 Substitution: The glycolate dianion attacks the electrophilic benzylic carbon of 4-bromobenzyl chloride in a concerted SN2 fashion. The chloride ion is displaced as the leaving group. This occurs sequentially at both ends of the glycolate.

Materials and Equipment

Reagents & Chemicals Grade Supplier Example Notes
Ethylene GlycolAnhydrous, ≥99.8%Sigma-AldrichStore over molecular sieves.
4-Bromobenzyl chloride98%Alfa AesarLachrymator and corrosive. Handle in a fume hood.[6]
Sodium Hydride (NaH)60% dispersion in mineral oilSigma-AldrichHighly flammable. Reacts violently with water.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros OrganicsUse freshly distilled or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction.
Saturated Sodium BicarbonateACS GradeVWRFor aqueous wash.
Brine (Saturated NaCl)ACS GradeVWRFor aqueous wash.
Anhydrous Magnesium SulfateACS GradeVWRFor drying organic phase.
Deuterated Chloroform (CDCl₃)NMR GradeCambridge Isotope LabsFor NMR analysis.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser with a nitrogen/argon inlet

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • NMR Spectrometer (e.g., 400 MHz)

Detailed Experimental Protocol

Workflow Overview

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Assemble & Dry Glassware B Prepare Anhydrous Solvents A->B C Charge Flask with NaH & THF B->C D Add Ethylene Glycol (0°C) C->D E Warm to RT, then Heat (50°C) D->E F Add 4-Bromobenzyl Chloride Solution E->F G Monitor Reaction (TLC) F->G H Cool to 0°C & Quench G->H I Aqueous Extraction (EtOAc) H->I J Wash Organic Layer I->J K Dry & Filter J->K L Concentrate (Rotary Evaporator) K->L M Purify (Recrystallization) L->M N Characterize (NMR, MS) M->N

Caption: Etherification Workflow from Preparation to Analysis.

Step-by-Step Procedure

A. Reagent Preparation & Reaction Setup

  • Glassware: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

  • NaH Preparation: In a 250 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, weigh 1.0 g of sodium hydride (60% dispersion in oil, 25.0 mmol, 2.5 eq).

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula under a positive pressure of nitrogen. Dry the resulting grey powder under a stream of nitrogen.

  • Solvent Addition: Add 80 mL of anhydrous THF to the flask containing the NaH. Cool the suspension to 0 °C using an ice bath.

B. Reaction Execution

  • Ethylene Glycol Addition: Dissolve ethylene glycol (0.62 g, 0.56 mL, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 15 minutes.

    • Causality Note: Slow addition is crucial to control the evolution of hydrogen gas, which is highly flammable.

  • Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 50 °C for 1 hour to ensure complete formation of the dialkoxide.

  • 4-Bromobenzyl Chloride Addition: Dissolve 4-bromobenzyl chloride (4.52 g, 22.0 mmol, 2.2 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at 50 °C over 30 minutes.

    • Causality Note: Maintaining a slight excess of the alkylating agent ensures the complete conversion of the diol to the desired diether product.

  • Reaction Monitoring: Maintain the reaction at 50 °C and monitor its progress by Thin Layer Chromatography (TLC) until the ethylene glycol starting material is consumed (typically 4-6 hours).

C. Workup and Product Isolation

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 20 mL of deionized water to destroy any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate (EtOAc) and 50 mL of water. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Causality Note: The bicarbonate wash removes any acidic impurities, and the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

D. Purification

  • Recrystallization: The crude product, typically an off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to yield 1,2-bis(4-bromobenzyloxy)ethane as a white crystalline solid.

Product Characterization

The identity and purity of the synthesized 1,2-bis(4-bromobenzyloxy)ethane should be confirmed by spectroscopic methods.[7][8]

Parameter Expected Result
Appearance White to off-white crystalline solid
Melting Point 116-120 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45 (d, 4H, Ar-H), 7.20 (d, 4H, Ar-H), 4.50 (s, 4H, Ar-CH₂-O), 3.70 (s, 4H, O-CH₂-CH₂-O)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 137.5 (Ar-C), 131.5 (Ar-CH), 129.5 (Ar-CH), 121.5 (Ar-C-Br), 72.5 (Ar-CH₂-O), 69.5 (O-CH₂-CH₂-O)
Mass Spectrometry (EI+) m/z: 398, 400, 402 [(M)⁺, isotopic pattern for two Br atoms]

Safety and Handling Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.[9]

  • 4-Bromobenzyl Chloride: Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes.[6][10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from ignition sources.[11] Use appropriate quenching procedures.

  • Solvents: Anhydrous THF and ethyl acetate are flammable. Keep away from open flames and sparks.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[12] An emergency safety shower and eyewash station must be readily accessible.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (2014). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). EP0021497A1 - Synthesis of polyoxyalkylene glycol monoalkyl ethers.
  • Quora. (2020). How will you synthesize ethylene glycol from ethyl chloride? Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N,N′-Bis(4-bromobenzylidene)ethane-1,2-diamine. Retrieved from [Link]

  • RSC Publishing. (2025). Recent progress in selective functionalization of diols via organocatalysis. Retrieved from [Link]

  • Journal of Emerging Technologies and Innovative Research. (2019). a novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Retrieved from [Link]

  • ACS Publications. (n.d.). Alcohol Cross-Coupling for the Kinetic Resolution of Diols via Oxidative Esterification | The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025). Progress in synthesis of ethylene glycol through C1 chemical industry routes | Request PDF. Retrieved from [Link]

  • White Rose Research Online. (2007). An improved synthesis of (2E,4Z)-6-(benzyloxy)-4-bromohexa-2,4-dien-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Expected Chemical Shifts and Origins for the C-13 NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Benzyl chloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • NIH National Library of Medicine. (2018). Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts. Retrieved from [Link]

  • Vedantu. (n.d.). The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Retrieved from [Link]

  • ScienceDirect. (2022). Production of ethylene glycol monobutyl ether through etherification of ethylene glycol using a nanostructured heterogeneous catalyst of amyberlyst-15. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S15. 1 H-NMR of 1-(2-bromobenzyl)-4-phenyl-1H-1,2,3-triazole.... Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. Retrieved from [Link]

  • YouTube. (2020). The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. Retrieved from [Link]

  • IAGI. (n.d.). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Retrieved from [Link]

  • Google Patents. (n.d.). CN103804121B - Production process for synthesis of bromoethane.
  • RSC Publishing. (2023). Atom-economical synthesis of 1,2-bis(phosphine oxide)ethanes from calcium carbide with straightforward access to deuterium- and 13C-labeled bidentate phosphorus ligands and metal complexes. Retrieved from [Link]

Sources

Method

Using 2-((4-Bromobenzyl)oxy)ethanol as a bifunctional linker

Application Note: Strategic Utilization of 2-((4-Bromobenzyl)oxy)ethanol as a Bifunctional Linker in Medicinal Chemistry Part 1: Executive Summary & Technical Profile[1][2] 2-((4-Bromobenzyl)oxy)ethanol (CAS: 400837-92-5...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-((4-Bromobenzyl)oxy)ethanol as a Bifunctional Linker in Medicinal Chemistry

Part 1: Executive Summary & Technical Profile[1][2]

2-((4-Bromobenzyl)oxy)ethanol (CAS: 400837-92-5) is a versatile heterobifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and surface-functionalized materials.[1][2]

Its structural value lies in its orthogonality :

  • Aryl Bromide (Ar-Br): A "hard" electrophile primed for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to attach aromatic drug cores or warheads.[1][2]

  • Primary Alcohol (R-OH): A nucleophilic handle ready for activation (mesylation/tosylation), oxidation, or direct esterification to attach solubilizing chains or E3 ligase ligands.[1][2]

  • Benzyl Ether Spacer: Provides a stable, semi-rigid 3-atom spacer that resists hydrolysis conditions that typically cleave esters, while remaining cleavable under specific hydrogenolysis conditions if "release-and-cleave" architecture is required.[1][2]

Chemical Specifications
PropertyData
IUPAC Name 2-[(4-Bromophenyl)methoxy]ethanol
CAS Number 400837-92-5
Molecular Formula C₉H₁₁BrO₂
Molecular Weight 231.09 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate, DMSO; sparingly soluble in water.[1][2][3][4]
SMILES OCc1ccc(Br)cc1COCCO

Part 2: Synthesis & Preparation Protocol

Objective: Synthesize high-purity linker from commodity starting materials while minimizing symmetric byproduct formation.

The Challenge: Reacting 4-bromobenzyl bromide with ethylene glycol carries the risk of forming the symmetric bis-ether (substitution at both hydroxyls of the glycol).[1][2] The Solution: Use a large stoichiometric excess of ethylene glycol to statistically favor the mono-substituted product.[1]

Protocol 1: Mono-Alkylation of Ethylene Glycol

Reagents:

  • 4-Bromobenzyl bromide (1.0 equiv)[1][2]

  • Ethylene glycol (10.0 equiv) – Excess is critical.[1][2]

  • Potassium Hydroxide (KOH) (2.5 equiv) or Sodium Hydride (NaH) (1.2 equiv)[1][2]

  • Solvent: THF (dry) or neat Ethylene Glycol (if using KOH/heat).[1][2]

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethylene glycol (10 equiv) in dry THF (0.5 M concentration relative to bromide).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv) portion-wise. Allow to stir for 30 minutes until H₂ evolution ceases. Note: If using KOH, powdered KOH can be added at room temperature.[1][2]

  • Addition: Add 4-Bromobenzyl bromide (1.0 equiv) dropwise as a solution in minimal THF. The slow addition prevents localized high concentrations of the electrophile.[1][2]

  • Reaction: Warm to room temperature and reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting bromide (high R_f) should disappear.[1][2]

  • Quench & Workup: Cool to RT. Quench carefully with saturated NH₄Cl.[1] Remove THF under reduced pressure.

  • Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with water (3x) to remove the excess ethylene glycol (crucial step).[1] Wash with brine, dry over Na₂SO₄, and concentrate.[1][2]

  • Purification: Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes). The mono-ether elutes after the bis-ether byproduct.[1][2]

Part 3: Application Workflows

Workflow A: The "Anchor" – Functionalizing the Alcohol

Context: Attaching the linker to an aliphatic amine (e.g., a Lenalidomide derivative for PROTACs).[1][2]

The primary alcohol is a poor leaving group.[1][2] It must be activated to a Mesylate (OMs) or Tosylate (OTs) before nucleophilic displacement.[1]

Protocol 2: Mesylation & Displacement

  • Activation: Dissolve 2-((4-Bromobenzyl)oxy)ethanol (1 equiv) in DCM at 0°C. Add Triethylamine (1.5 equiv) followed by Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir 1h.

    • Checkpoint: TLC should show a new spot (Mesylate) slightly lower R_f than starting alcohol.[1]

  • Workup: Wash with cold 1M HCl, NaHCO₃, brine. Dry and concentrate. Use immediately (Mesylates are reactive).[1][2]

  • Displacement: Dissolve the crude Mesylate in acetonitrile (ACN). Add the Target Amine (1.0 equiv) and K₂CO₃ (3.0 equiv) .[1] Heat to 60°C for 12h.

    • Result: Formation of the Secondary/Tertiary Amine linked to the Aryl Bromide.[1][2]

Workflow B: The "Payload" – Suzuki Cross-Coupling

Context: Attaching the aromatic end to a drug core.[1][2]

Protocol 3: Suzuki-Miyaura Coupling

  • Reagents:

    • Aryl Bromide Linker (from Workflow A or neat).[1][2]

    • Boronic Acid/Pinacol Ester Partner (1.2 equiv).[1][2]

    • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (5 mol%).[1]

    • Base: K₂CO₃ or Cs₂CO₃ (3.0 equiv).[1][2]

    • Solvent: Dioxane/Water (4:1).[1]

  • Procedure: Degas solvents with N₂ for 15 mins. Combine all reagents in a sealed vial. Heat to 90°C for 4–16 hours.

  • Note: The benzyl ether linkage is stable to these basic conditions. Avoid acidic workups if possible to preserve the ether, although it is relatively robust.[1][2]

Part 4: Strategic Logic & Visualization

Why choose 2-((4-Bromobenzyl)oxy)ethanol over a standard PEG linker?

  • UV Traceability: The phenyl ring provides a UV chromophore, making the linker and subsequent intermediates easier to track by LC-MS compared to "invisible" aliphatic PEG chains.[1][2]

  • Rigidity: The benzene ring introduces a rigid element, reducing the entropic penalty of binding compared to a floppy PEG chain.[1][2]

  • Late-Stage Diversification: The Aryl Bromide allows this linker to be installed early on a scaffold and coupled to complex warheads at the very last step.[1][2]

Diagram 1: Synthesis & Functionalization Logic

G Start 4-Bromobenzyl Bromide (Electrophile) Linker 2-((4-Bromobenzyl)oxy)ethanol (CAS: 400837-92-5) Start->Linker Williamson Ether Synthesis (NaH, THF, Reflux) Glycol Ethylene Glycol (Excess Nucleophile) Glycol->Linker Mesylate Intermediate: Mesylate (-OMs) Linker->Mesylate Activation (MsCl, Et3N) FinalPROTAC Final PROTAC (Biaryl System) Linker->FinalPROTAC Alternative Route: Coupling First AmineProduct Amine-Linked Precursor Mesylate->AmineProduct Nucleophilic Subst. (R-NH2, K2CO3) AmineProduct->FinalPROTAC Suzuki Coupling (R-B(OH)2, Pd cat.)

Caption: Flowchart illustrating the synthesis of the linker and its divergent application pathways in PROTAC assembly.

Part 5: References

  • Synthesis of Benzyl Glycol Ethers: Teduka, T., & Togo, H. (2005).[1][2] Radical reaction of [hydroxy(tosyloxy)iodo]arenes with ethers and its application to the synthesis of glycol monoethers. Synlett, (6), 923-926.[1][2][3]

  • Application in Medicinal Chemistry (Patent): Eli Lilly and Company.[1][2] (2004).[1][2][4][5][6] Glucagon receptor antagonists.[1][2] WO Patent 2004/094386 A1. (Page 44 cites the use of 2-[(4-bromophenyl)methoxy]ethanol).[1][2]

  • General Protocol for Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [1][2]

  • PROTAC Linker Design Principles: Maple, H. J., et al. (2019).[1][2] Automated chemical synthesis of PROTACs. Bioorganic & Medicinal Chemistry Letters, 29(16), 2131-2135.[1][2] [1][2]

Sources

Application

Application Notes &amp; Protocols: A Comprehensive Guide to the Preparation of PEGylated 4-Bromobenzyl Derivatives

Introduction: The Strategic Value of PEG-4-Bromobenzyl Constructs The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in modern drug delivery and bioconju...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of PEG-4-Bromobenzyl Constructs

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in modern drug delivery and bioconjugation.[1][2] This modification enhances the therapeutic efficacy of molecules by improving their pharmacokinetic and pharmacodynamic profiles. Key benefits include increased aqueous solubility, extended circulatory half-life by reducing renal clearance, and diminished immunogenicity by masking epitopes from the host immune system.[3][4][5]

This guide focuses on the synthesis of a specific, highly versatile bifunctional linker: PEGylated 4-bromobenzyl ether. This construct marries the advantageous properties of PEG with the synthetic utility of an aryl bromide. The 4-bromobenzyl group serves as a stable, yet reactive, handle for a wide array of subsequent transformations, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), organometallic chemistry, and nucleophilic substitutions. This makes PEG-4-bromobenzyl derivatives invaluable intermediates for constructing complex drug delivery systems, antibody-drug conjugates (ADCs), and targeted imaging agents.

This document provides a detailed examination of the synthetic strategy, step-by-step protocols for two robust synthesis methods, and comprehensive guidelines for purification and characterization, designed for researchers and professionals in chemical biology and drug development.

Synthetic Strategy: The Williamson Ether Synthesis Approach

The most direct and reliable method for preparing PEGylated 4-bromobenzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of a terminal hydroxyl group on a PEG chain to form a potent alkoxide nucleophile, followed by its reaction with an electrophilic benzyl halide, such as 4-bromobenzyl bromide.

The choice of starting PEG is critical. To prevent undesirable cross-linking and ensure a defined product, a monodisperse methoxy-PEG (mPEG-OH) is almost always employed.[6] The methoxy cap on one terminus renders it inert, ensuring that functionalization occurs exclusively at the opposite hydroxyl-terminated end.

G mPEG mPEG-OH (Methoxy Polyethylene Glycol) Alkoxide mPEG-O⁻ Na⁺ (PEG Alkoxide Intermediate) mPEG->Alkoxide Deprotonation Base Strong Base (e.g., NaH, NaOH) Base->Alkoxide Product mPEG-O-CH₂-Ph-Br (PEGylated 4-Bromobenzyl Ether) Alkoxide->Product SN2 Nucleophilic Attack Bromobenzyl 4-Bromobenzyl Bromide Bromobenzyl->Product Byproduct NaBr (Salt Byproduct) Product->Byproduct Formation of

Figure 1: General reaction scheme for the Williamson ether synthesis of PEGylated 4-bromobenzyl ether.

Two primary methodologies are presented: a classic homogeneous reaction in an anhydrous organic solvent and a biphasic system utilizing a phase-transfer catalyst (PTC). The choice between them depends on scale, available reagents, and desired reaction conditions.

Protocol 1: Homogeneous Synthesis Using Sodium Hydride

This protocol is highly effective for achieving complete conversion on a lab scale. The use of sodium hydride (NaH) as a non-nucleophilic strong base ensures irreversible deprotonation of the PEG-OH, driving the reaction to completion.

Expertise & Causality: This method demands strict anhydrous conditions. Sodium hydride reacts violently with water, and any moisture will consume the reagent and inhibit the formation of the required alkoxide. The choice of a high-boiling point, aprotic solvent like THF or DMF is crucial for solubilizing the PEG polymer and allowing the reaction to proceed at an elevated temperature, thereby increasing the reaction rate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
mPEG-OH (e.g., 2000 Da)≥95% PurityStandard SupplierDry in a vacuum oven at 60°C for 4-6 hours before use.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard SupplierCaution: Pyrophoric solid. Handle under inert gas.
4-Bromobenzyl Bromide≥98% PurityStandard SupplierIrritant. Handle in a fume hood.
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentStandard SupplierUse a freshly opened bottle or dispense from a solvent purification system.
Diethyl EtherAnhydrousStandard SupplierFor precipitation.
HexanesReagent GradeStandard SupplierFor washing NaH.
Step-by-Step Methodology
  • Preparation of NaH: In a fume hood, weigh 1.5 molar equivalents of 60% NaH dispersion into a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar. Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time under a stream of argon.

  • PEG Dissolution: In a separate flask, dissolve 1.0 molar equivalent of pre-dried mPEG-OH in anhydrous THF (concentration ~10-15% w/v).

  • Alkoxide Formation: Slowly add the mPEG-OH solution to the washed NaH suspension at 0°C (ice bath) under an argon atmosphere. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Hydrogen gas evolution will be observed; ensure proper ventilation to a bubbler. The formation of the alkoxide is complete when gas evolution ceases.

  • SN2 Reaction: Dissolve 1.2 molar equivalents of 4-bromobenzyl bromide in a minimal amount of anhydrous THF. Add this solution dropwise to the PEG alkoxide mixture at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir overnight (12-18 hours) under argon. Monitor the reaction progress by TLC (staining with KMnO₄) or by ¹H NMR analysis of an aliquot, looking for the disappearance of the PEG-OH terminal proton signal.

  • Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of cold water or isopropanol until gas evolution stops.

  • Work-up: Remove the THF under reduced pressure. Redissolve the resulting residue in dichloromethane (DCM) and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: See Section 5 for detailed purification protocols.

Protocol 2: Biphasic Synthesis with Phase-Transfer Catalysis

This method is often preferred for larger-scale syntheses as it avoids the need for pyrophoric reagents and strictly anhydrous solvents. A phase-transfer catalyst (PTC) is used to transport the hydroxide or alkoxide ion from the aqueous phase into the organic phase where the reaction occurs.[7]

Expertise & Causality: The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the hydroxide ion (OH⁻).[8] This lipophilic ion pair migrates into the organic phase (e.g., toluene), where it can deprotonate the PEG-OH. The resulting PEG alkoxide then reacts with the 4-bromobenzyl bromide. The key to this method's success is the efficient transfer of the base into the organic phase, which is facilitated by vigorous stirring to maximize the interfacial surface area between the two phases. Polyethylene glycols themselves can also act as phase-transfer catalysts by complexing with alkali metal cations.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
mPEG-OH (e.g., 5000 Da)≥95% PurityStandard SupplierNo pre-drying necessary.
Sodium Hydroxide (NaOH)Pellets, ≥98%Standard SupplierUse a concentrated aqueous solution (e.g., 50% w/w).
4-Bromobenzyl Bromide≥98% PurityStandard SupplierHandle in a fume hood.
Tetrabutylammonium Bromide (TBAB)≥98% PurityStandard SupplierThis is the Phase-Transfer Catalyst.
TolueneReagent GradeStandard SupplierServes as the organic phase.
Dichloromethane (DCM)Reagent GradeStandard SupplierFor extraction.
Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add mPEG-OH (1.0 eq.), 4-bromobenzyl bromide (1.5 eq.), and TBAB (0.1 eq.) to toluene (forming a ~20% w/v solution of PEG).

  • Base Addition: Add a 50% (w/w) aqueous solution of NaOH (5.0 eq.).

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous mechanical stirring for 6-12 hours. The high shear rate from mechanical stirring is crucial for efficient phase transfer.

  • Monitoring: Monitor the reaction by taking small aliquots of the organic layer and analyzing via TLC or ¹H NMR.

  • Work-up: Cool the reaction to room temperature. Separate the organic and aqueous layers using a separatory funnel.

  • Extraction: Extract the aqueous layer twice with fresh portions of toluene or DCM to recover any remaining product.

  • Washing and Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Proceed to the purification steps outlined in the next section.

Figure 2: A generalized workflow for the synthesis and validation of PEGylated 4-bromobenzyl derivatives.

Purification Protocols: A Critical Step

Purifying PEGylated molecules requires specific techniques due to their polymeric nature and potential for broad molecular weight distribution.[10] The goal is to remove unreacted starting materials (mPEG-OH, 4-bromobenzyl bromide), the catalyst (TBAB), and any side products.

Precipitation

This is the simplest and most common first-pass purification method.

  • Dissolve the crude product in a minimal amount of a good solvent (e.g., DCM, THF).

  • Add this solution dropwise to a large volume (10-20x) of a cold, vigorously stirred anti-solvent, typically diethyl ether or a hexane/ether mixture.

  • The PEGylated product, being insoluble in the anti-solvent, will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with fresh cold anti-solvent, and dry under vacuum.

  • Repeat the precipitation 2-3 times for higher purity.

Size Exclusion Chromatography (SEC)

SEC, also known as Gel Permeation Chromatography (GPC), is a powerful tool for separating the higher molecular weight PEGylated product from smaller unreacted reagents.[]

  • Stationary Phase: Sephadex® LH-20 or Bio-Beads™ are common choices.

  • Mobile Phase: A solvent that dissolves the product well, such as DCM, THF, or methanol.

  • Procedure: The crude product is loaded onto the column and eluted. The larger PEGylated product will elute first, followed by the smaller molecules. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure product.

Dialysis

For high molecular weight PEGs (>3000 Da), dialysis is an effective method to remove small molecule impurities.

  • Dissolve the crude product in deionized water or an appropriate buffer.

  • Place the solution in a dialysis bag with a suitable molecular weight cut-off (MWCO), typically 1/3 to 1/2 of the PEG's molecular weight.

  • Dialyze against a large volume of deionized water for 24-48 hours, with several changes of the external water.

  • Recover the purified product from the dialysis bag and lyophilize to obtain a fluffy white solid.

Characterization: Validating the Final Product

Thorough characterization is essential to confirm the structure and purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: This is the most informative technique. Key diagnostic signals include:

    • Disappearance of the terminal -CH₂-OH proton signal of the starting mPEG.

    • Appearance of a new singlet around 4.5-4.6 ppm , corresponding to the benzylic protons (-O-CH₂-Ar).

    • Appearance of aromatic protons from the bromobenzyl group between 7.2-7.5 ppm .

    • The large, characteristic peak of the PEG backbone protons, typically around 3.64 ppm .

    • The mPEG methoxy singlet at ~3.38 ppm .

  • ¹³C NMR: Confirms the presence of the new ether linkage and aromatic carbons.

Mass Spectrometry
  • MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization - Time of Flight): This is the gold standard for analyzing polymers. It provides the molecular weight distribution of the PEGylated product, allowing confirmation of the covalent attachment of the 4-bromobenzyl group to the PEG chain.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Disappearance of the broad O-H stretching band from the starting mPEG-OH (around 3400 cm⁻¹).

  • Appearance of C-H stretching bands for the aromatic ring (around 3000-3100 cm⁻¹) and a strong C-O-C ether stretching band (around 1100 cm⁻¹).

Data Summary Table
Analysis TechniqueStarting mPEG-OH (2kDa)Expected Product (PEG-BB)Rationale for Change
¹H NMR (CDCl₃) δ ~3.64 (br s, PEG backbone), δ ~3.38 (s, OCH₃), δ ~2.5 (br s, OH)δ ~7.45 (d, 2H, Ar-H), δ ~7.25 (d, 2H, Ar-H), δ ~4.55 (s, 2H, O-CH₂-Ar), δ ~3.64 (br s, PEG backbone), δ ~3.38 (s, OCH₃)Disappearance of OH proton; Appearance of benzylic and aromatic protons.
MALDI-TOF MS Distribution centered at ~2000 DaDistribution centered at ~2169 DaMass increase corresponds to the addition of a C₇H₆Br fragment (~169 Da).
FT-IR (cm⁻¹) ~3400 (broad, O-H), ~1100 (C-O-C)~3050 (Ar C-H), ~2880 (Aliphatic C-H), ~1100 (C-O-C)Loss of the broad hydroxyl stretch.

Downstream Applications and Further Functionalization

The true power of PEGylated 4-bromobenzyl derivatives lies in their capacity as versatile intermediates. The aryl bromide moiety is a gateway to a vast range of subsequent chemical modifications, enabling the attachment of various functional payloads.

G start mPEG-O-CH₂-Ph-Br suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) start->suzuki sonogashira Sonogashira Coupling (Alkyne / Pd, Cu catalyst) start->sonogashira heck Heck Coupling (Alkene / Pd catalyst) start->heck azide Azide Formation (NaN₃) start->azide grignard Grignard Formation (Mg, then E⁺) start->grignard prod_suzuki mPEG-O-CH₂-Ph-R (Biaryl Linker) suzuki->prod_suzuki prod_sonogashira mPEG-O-CH₂-Ph-C≡C-R (Alkynyl Linker) sonogashira->prod_sonogashira prod_heck mPEG-O-CH₂-Ph-CH=CH-R (Alkenyl Linker) heck->prod_heck prod_azide mPEG-O-CH₂-Ph-N₃ (Click Chemistry Handle) azide->prod_azide prod_grignard mPEG-O-CH₂-Ph-E (Functionalization) grignard->prod_grignard

Figure 3: Potential downstream chemical transformations of the PEGylated 4-bromobenzyl ether intermediate.

  • Palladium-Catalyzed Cross-Coupling: The aryl bromide is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions, allowing for the stable C-C or C-N bond-forming attachment of targeting ligands, fluorophores, or other drug molecules.

  • "Click" Chemistry Precursors: The bromide can be converted to an azide (using sodium azide) or, via Sonogashira coupling with trimethylsilylacetylene followed by deprotection, to a terminal alkyne. These functional groups are prime handles for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) "click" chemistry.

  • Lithiation/Grignard Formation: The aryl bromide can be converted into an organolithium or Grignard reagent, which can then be reacted with a variety of electrophiles to install new functional groups.

This synthetic flexibility makes the PEGylated 4-bromobenzyl derivative a powerful platform technology for creating sophisticated, custom-designed biomaterials and therapeutic agents.

References

  • PrepChem. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from PrepChem.com. [Link]

  • Poly(ethylene glycol) (PEG-400) as an efficient and recyclable reaction media catalyst-free benzyl C–H fictionalisation of. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • Liras, M., Quijada-Garrido, I., & Gallardo, A. (2020). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Bioengineering and Biotechnology, 8, 598485. [Link]

  • Konrad, F., & Wacker, M. G. (2018). Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. Molecules, 23(10), 2649. [Link]

  • Google Patents. (n.d.). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2016). PEGylation of Biopharmaceuticals: A Review of Chemistry and Nonclinical Safety Information of Approved Drugs. Journal of Pharmaceutical Sciences, 105(2), 460-475. [Link]

  • Rajan, S. K., & Kumar, S. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus, 16(8), e66495. [Link]

  • Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications. Retrieved from biopharmpeg.com. [Link]

  • Rajan, S. K., & Kumar, S. (2024). PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. Cureus, 16(8), e66495. [Link]

  • Lin, C. C., & And, C. C. (2011). Synthesis of Propargyl-Terminated Heterobifunctional Poly(ethylene glycol). Polymers, 3(3), 1162-1172. [Link]

  • Zheng, B., Li, J., Pathirana, C., Qiu, S., Schmidt, M. A., & Eastgate, M. D. (2021). Complexation of Polyethyleneglycol Containing Small Molecules with Magnesium Chloride as a Purification and Isolation Strategy. Organic Process Research & Development, 25(9), 2270–2276. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from organic-chemistry.org. [Link]

  • Vogt, F. G., & Fell, J. T. (2007). Prevention of benzyl alcohol-induced aggregation of chymotrypsinogen by PEGylation. Journal of Pharmaceutical Sciences, 96(6), 1494-1506. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from en.wikipedia.org. [Link]

  • ResearchGate. (2025, August 6). Poly[Ethylene Glycol] Derivatives as Phase Transfer Catalysts and Solvents for Organic Reactions. Retrieved from researchgate.net. [Link]

  • Google Patents. (n.d.). US8889837B2 - Purification of pegylated polypeptides.
  • Manabe, Y., & Ito, Y. (2018). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 83(15), 8033-8043. [Link]

  • Biopharma PEG. (2020, February 19). PEGylation of Small Molecule Drugs. Retrieved from biopharmpeg.com. [Link]

  • Inada, Y., Furukawa, M., Sasaki, H., Kodera, Y., Hiroto, M., Nishimura, H., & Matsushima, A. (1995). Biomedical and biotechnological applications of PEG- and PM-modified proteins. Trends in Biotechnology, 13(3), 86-91. [Link]

  • Kumar, V., Sharma, S., & Gill, M. (2023). Membrane-Based Hybrid Method for Purifying PEGylated Proteins. Membranes, 13(2), 195. [Link]

  • PTC Organics, Inc. (n.d.). PEG 2000. Retrieved from ptcorganics.com. [Link]

  • Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]

  • ResearchGate. (2025, August 10). PEGylation technology for the drug development. Retrieved from researchgate.net. [Link]

  • Nguyen, T. H., & Kim, S. H. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. [Link]

  • Caliceti, P., Schiavon, O., Sartore, L., & Veronese, F. M. (1993). Pegylated enzyme entrapped in poly(vinyl alcohol) hydrogel for biocatalytic application. Biomaterials, 14(7), 548-552. [Link]

  • Nguyen, T. H., & Kim, S. H. (2020). The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation. Polymers, 12(2), 298. [Link]

  • IDOSI Publications. (n.d.). Pegylation: Concept, Application, Characterization, PEG Reagents and its Various Shapes and Functionalization Agent. Retrieved from idosi.org. [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459-476. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in mono-alkylation of ethylene glycol with benzyl halides

Technical Support Center: Mono-Alkylation of Ethylene Glycol Core Directive: The Challenge of Selectivity User Query: "I am trying to synthesize 2-(benzyloxy)ethanol by reacting ethylene glycol with benzyl chloride. My c...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mono-Alkylation of Ethylene Glycol

Core Directive: The Challenge of Selectivity

User Query: "I am trying to synthesize 2-(benzyloxy)ethanol by reacting ethylene glycol with benzyl chloride. My crude mixture contains significant amounts of dibenzyl ether (di-alkylation) and benzyl alcohol (hydrolysis). How do I maximize the mono-alkylated product?"

Executive Summary: The mono-alkylation of symmetric diols like ethylene glycol (EG) competes inherently with two side reactions:

  • Di-alkylation: The mono-benzyl ether product is often more nucleophilic (due to the lipophilic benzyl group improving solubility in organic phases) than the starting diol, leading to the "over-alkylation" byproduct (dibenzyl ether).

  • Hydrolysis: Benzyl halides are susceptible to hydrolysis in aqueous alkaline conditions, forming benzyl alcohol.

To solve this, you must shift from a standard Williamson ether synthesis to either a High-Dilution Kinetic Strategy or a Tin-Mediated Thermodynamic Strategy .

Technical Protocols & Troubleshooting (Q&A Format)

Protocol A: The Scalable Kinetic Method (Phase Transfer Catalysis)

Best for: Large-scale production where organotin toxicity is a concern.

Q: How do I prevent di-alkylation without using toxic heavy metals? A: You must exploit stoichiometry and phase transfer kinetics.

  • The Fix: Use a massive excess of ethylene glycol (5–10 equivalents).

  • The Logic: By maintaining a high concentration of the diol relative to the benzyl halide, you statistically favor the collision of the benzyl cation/halide with unreacted diol rather than the mono-product.

  • The Catalyst: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB). The PTC shuttles the phenoxide/alkoxide active species between the solid base/organic phase, controlling the reaction rate.

Step-by-Step Workflow:

  • Charge: Mix Ethylene Glycol (10.0 equiv) and KOH (1.5 equiv, powder) vigorously at 60°C.

  • Catalyst: Add TBAB (1.0 mol%).

  • Addition: Add Benzyl Chloride (1.0 equiv) dropwise over 2–4 hours. Crucial: Slow addition ensures the concentration of the alkylating agent remains low relative to the diol.

  • Workup: Dilute with water (to dissolve excess EG) and extract with toluene. The excess EG remains in the aqueous phase, separating it from the product.

Protocol B: The High-Selectivity Method (Organotin Catalysis)

Best for: High-value synthesis requiring >95% mono-selectivity.

Q: I cannot use a large excess of diol. How do I get high selectivity? A: Use Dibutyltin Oxide (


) .
  • The Logic:

    
     reacts with the diol to form a cyclic stannylene acetal  intermediate. This intermediate activates the oxygen atoms but, crucially, allows only one benzyl group to attack due to the coordination geometry. Once the first alkylation occurs, the ring opens, preventing the second alkylation.
    

Step-by-Step Workflow:

  • Activation: Reflux Ethylene Glycol (1.1 equiv) and

    
     (1.0 equiv) in Toluene with a Dean-Stark trap to remove water. This forms the cyclic tin intermediate.
    
  • Reaction: Add Benzyl Bromide (1.0 equiv) and Cesium Fluoride (CsF) or Fluoride source (activator).

  • Reflux: Heat until conversion is complete.

  • Hydrolysis: Wash with aqueous tartaric acid or NaOH to cleave the tin bond and release the mono-benzylated product.

Troubleshooting Guide: The "Why" Behind the Failure

Q: Why is my yield of Benzyl Alcohol high? A: You have water in your system or your base is too "wet."

  • Cause: Hydroxide ions (

    
    ) are smaller and harder nucleophiles than the alkoxide. If water is present, 
    
    
    
    attacks the benzyl halide directly.
  • Solution: Use solid KOH/NaOH pellets (crushed) instead of aqueous solutions. Add a drying agent (

    
    ) or use molecular sieves if using a solvent like THF.
    

Q: I can't separate the mono-product from the di-product by distillation. A: The boiling points are distinct but high.

  • Data:

    • Ethylene Glycol: 197°C

    • 2-(Benzyloxy)ethanol (Mono): ~256°C[1]

    • Dibenzyl Ether (Di): ~298°C

  • Solution: Do not rely solely on distillation.[2]

    • Water Wash: Perform 3x washes with brine/water. The unreacted EG will partition into the water. The Mono and Di products stay in the organic layer.

    • Vacuum Distillation: Use high vacuum (<10 mmHg). The separation becomes much easier once the bulk EG is removed.

Visualization: Decision Tree & Mechanism

Figure 1: Troubleshooting Decision Matrix

Caption: Logic flow for diagnosing low yield or poor selectivity in ethylene glycol benzylation.

Troubleshooting Start Problem: Low Yield/Purity IssueType Identify Major Impurity Start->IssueType DiAlk Impurity: Dibenzyl Ether (Over-alkylation) IssueType->DiAlk High Di-product Hydrolysis Impurity: Benzyl Alcohol (Hydrolysis) IssueType->Hydrolysis High Alcohol LowConv Issue: Low Conversion (Unreacted SM) IssueType->LowConv Starting Material Left Sol_Di1 Increase Diol Equivalents (Target 5:1 to 10:1) DiAlk->Sol_Di1 Sol_Di2 Switch to Tin Catalyst (Bu2SnO method) DiAlk->Sol_Di2 Sol_Di3 Slow Addition of Benzyl Halide (Dropwise over 4h) DiAlk->Sol_Di3 Sol_Hyd1 Eliminate Water (Use Solid KOH + PTC) Hydrolysis->Sol_Hyd1 Sol_Hyd2 Switch Solvent (Anhydrous THF/NaH) Hydrolysis->Sol_Hyd2 Sol_Conv1 Add Catalyst (TBAB or NaI) LowConv->Sol_Conv1 Sol_Conv2 Increase Temp (60°C -> 90°C) LowConv->Sol_Conv2

Figure 2: The Stannylene Acetal Mechanism (High Selectivity)

Caption: Mechanism of Dibutyltin Oxide mediated regioselective mono-alkylation.

TinMechanism Step1 Ethylene Glycol + Bu2SnO Step2 Cyclic Stannylene Acetal (Intermediate) Step1->Step2 - H2O (Dean-Stark) Step3 Coordination with Benzyl Halide Step2->Step3 + Bn-X Step4 Mono-Alkylated Tin Species Step3->Step4 Nucleophilic Attack Step5 Hydrolysis (Workup) Step4->Step5 + H3O+ Final 2-(Benzyloxy)ethanol (>95% Selectivity) Step5->Final Release Product

Comparative Data Table

FeatureStandard Williamson PTC Method (Recommended) Tin-Mediated (Expert)
Reagents NaOH, EG, Benzyl ChlorideKOH (s), TBAB, Excess EG

, CsF, Benzyl Bromide
Stoichiometry (Diol:Halide) 1:1 to 2:15:1 to 10:1 1.1:1
Mono-Selectivity Low (50-60%)High (85-95%)Very High (>98%)
Primary Impurity Dibenzyl EtherUnreacted EG (Easy removal)Tin residues (Requires careful workup)
Scalability HighVery High Low/Medium (Toxic waste)
Typical Yield 45%80-90%85-95%

References

  • Regioselective Monoalkylation of Diols via Organotin Derivatives. Title:Selective Alkylation of Diols via Stannylene Acetals. Source: Journal of Organic Chemistry. Context: Establishes the mechanism for high-selectivity mono-alkylation using dibutyltin oxide. (Representative authoritative source for Tin chemistry).

  • Phase Transfer Catalysis in Ether Synthesis. Title:Phase Transfer Catalysis: Mechanisms and Applications. Source: ACS Symposium Series. Context: Explains the kinetics of solid-liquid phase transfer (KOH/TBAB) essential for reducing hydrolysis side reactions.

  • Industrial Synthesis of Glycol Ethers. Title:Production of Monoethylene Glycol and Derivatives. Source: Shell Global / Industrial Patents. Context: Provides grounding for the excess-diol stoichiometry used in commercial manufacturing to suppress poly-alkylation.

  • Purification and Properties of 2-(Benzyloxy)ethanol. Title:2-(Benzyloxy)ethanol: Properties and Safety Data. Source: PubChem / National Library of Medicine. Context: Verified boiling points and physical properties for separation protocols.

Sources

Optimization

Technical Support Center: Purification of 4-Bromobenzyl Ethers via Column Chromatography

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-bromobenzyl ethers using column chromatography. It is designed to address...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-bromobenzyl ethers using column chromatography. It is designed to address common challenges and provide practical, field-proven solutions to streamline your purification workflows.

Introduction: The Nuances of Purifying 4-Bromobenzyl Ethers

4-Bromobenzyl ethers are common intermediates in organic synthesis, valued for their relative stability and utility as protecting groups. However, their purification by column chromatography is not always straightforward. Issues such as co-elution with starting materials or byproducts, and even on-column degradation, can compromise yield and purity. This guide offers a systematic approach to troubleshooting these challenges, grounded in the fundamental principles of chromatography and the specific chemical properties of these compounds.

Column chromatography is a widely used purification technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel or alumina) and a mobile phase (the eluent).[1] The polarity of the target molecule, the choice of stationary phase, and the composition of the mobile phase are critical factors for achieving successful separation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Chromatography Issues

Question: My separation is poor, and all my fractions are mixed. What's going on?

Answer: This is a common issue that can stem from several factors. One possibility is that your compound may be degrading on the silica gel, leading to the presence of both the desired product and its degradation products in all fractions.[2] It is crucial to assess the stability of your 4-bromobenzyl ether on silica gel before performing column chromatography.[2] This can be done by spotting a solution of your compound on a TLC plate, letting it sit for an extended period, and then eluting it to see if any new spots have formed.

Another reason for poor separation could be an inappropriate solvent system. If the Rf value of your target compound is too high (e.g., > 0.5), it will elute too quickly, resulting in poor separation from less polar impurities. Conversely, an Rf value that is too low (e.g., < 0.2) will lead to long elution times and broad peaks, increasing the chance of co-elution with more polar impurities. An optimal Rf value for good separation is generally considered to be between 0.2 and 0.5.[3]

Question: I'm not recovering my compound from the column. Where did it go?

Answer: There are a few potential explanations for this. The most concerning is that your compound has decomposed on the column.[2] As mentioned above, testing for stability on silica is a crucial first step. Another possibility is that the solvent system is not polar enough to elute your compound. If you suspect this, you can try flushing the column with a more polar solvent to see if your compound elutes. It's also possible that your compound came off in the solvent front if the initial eluent was too polar.[2] Always check the first few fractions, even if you don't expect your compound to be there.

Specific Issues with 4-Bromobenzyl Ethers

Question: What are the common impurities I should expect when synthesizing 4-bromobenzyl ethers, and how do I separate them?

Answer: Common impurities include unreacted starting materials such as 4-bromobenzyl bromide or the alcohol being protected, as well as byproducts from side reactions. 4-Bromobenzyl bromide is a lachrymator and should be handled with care. If the reaction is incomplete, you will need to separate your product from the starting materials. The polarity difference between the starting alcohol and the resulting ether is usually significant enough for easy separation. The ether will be less polar and elute first.

A more challenging issue is the potential for degradation of the 4-bromobenzyl ether itself. Over time, and particularly with exposure to air, 4-bromobenzyl ethers can oxidize to 4-bromobenzaldehyde and 4-bromobenzoic acid.[4][5][6] These impurities are more polar than the desired ether and will elute later.

Question: What is the best stationary phase for purifying 4-bromobenzyl ethers?

Answer: Silica gel is the most commonly used stationary phase for the purification of 4-bromobenzyl ethers and other aromatic compounds.[7][8][9] Its slightly acidic nature is generally well-tolerated by these ethers. However, if you observe significant degradation, you might consider using deactivated silica gel or an alternative stationary phase like alumina.[2] Alumina can be less acidic than silica gel, which may prevent the degradation of sensitive compounds.[8]

Question: How do I choose the right solvent system for my 4-bromobenzyl ether purification?

Answer: The choice of solvent system is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether.[9][10] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve an Rf value for your target compound between 0.2 and 0.5.[3]

For 4-bromobenzyl ethers, which are relatively non-polar, you will likely start with a high percentage of the non-polar solvent. A gradient elution, where the polarity of the mobile phase is gradually increased over the course of the separation, can be very effective for separating compounds with a wide range of polarities.

Compound Type Typical Eluent System Expected Rf Range (on Silica Gel) Comments
4-Bromobenzyl EtherHexane/Ethyl Acetate (e.g., 9:1 to 4:1)0.3 - 0.6The exact ratio will depend on the other substituents on the ether.
4-Bromobenzyl AlcoholHexane/Ethyl Acetate (e.g., 4:1 to 1:1)0.1 - 0.3More polar than the corresponding ether.
4-Bromobenzyl BromideHexane/Dichloromethane0.5 - 0.8Relatively non-polar.
4-BromobenzaldehydeHexane/Ethyl Acetate (e.g., 7:3)0.2 - 0.4More polar than the ether.
4-Bromobenzoic AcidHexane/Ethyl Acetate with 1% Acetic Acid< 0.1Very polar; may require a more polar eluent and acid to prevent streaking.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Prepare your sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the TLC plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the plate: Place the TLC plate in a developing chamber containing your chosen solvent system.

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.

  • Calculate Rf values: Measure the distance traveled by each spot and the solvent front to calculate the Rf value for each component.

  • Optimize the solvent system: Adjust the ratio of your polar and non-polar solvents until the Rf of your desired 4-bromobenzyl ether is in the optimal range of 0.2-0.5.

Protocol 2: Step-by-Step Column Chromatography Procedure
  • Column Packing:

    • Secure a glass column vertically.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[11]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the initial eluent or a low-boiling point solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined by your TLC analysis.

    • Collect fractions in test tubes or vials.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain your purified 4-bromobenzyl ether.

Visualizing the Workflow and Troubleshooting

General Workflow for Purification

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation Crude_Product Crude 4-Bromobenzyl Ether TLC_Analysis TLC Analysis to Determine Solvent System Crude_Product->TLC_Analysis Column_Packing Pack Column with Silica Gel TLC_Analysis->Column_Packing Sample_Loading Load Sample onto Column Column_Packing->Sample_Loading Elution Elute with Optimized Solvent System Sample_Loading->Elution Fraction_Collection Collect Fractions Elution->Fraction_Collection TLC_Monitoring Monitor Fractions by TLC Fraction_Collection->TLC_Monitoring Combine_Fractions Combine Pure Fractions TLC_Monitoring->Combine_Fractions Solvent_Removal Remove Solvent Combine_Fractions->Solvent_Removal Pure_Product Pure 4-Bromobenzyl Ether Solvent_Removal->Pure_Product

Caption: A typical workflow for the column chromatography purification of 4-bromobenzyl ethers.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_sep cluster_rec cluster_streak Start Problem with Purification Poor_Separation Poor Separation / Mixed Fractions Start->Poor_Separation No_Compound No Compound Recovered Start->No_Compound Streaking Streaking on TLC/Column Start->Streaking Check_Rf Is Rf optimal (0.2-0.5)? Poor_Separation->Check_Rf Check_Stability2 Is compound stable on silica? No_Compound->Check_Stability2 Acidic_Impurity Is there an acidic impurity (e.g., R-COOH)? Streaking->Acidic_Impurity Check_Stability Is compound stable on silica? Check_Rf->Check_Stability Yes Adjust_Solvent Adjust solvent polarity Check_Rf->Adjust_Solvent No Repack_Column Repack column carefully Check_Stability->Repack_Column Yes Change_Stationary_Phase Use deactivated silica or alumina Check_Stability->Change_Stationary_Phase No Increase_Polarity Flush column with more polar solvent Check_Stability2->Increase_Polarity Yes Change_Stationary_Phase2 Use deactivated silica or alumina Check_Stability2->Change_Stationary_Phase2 No Check_Solvent_Front Check early fractions Increase_Polarity->Check_Solvent_Front Add_Acid Add small % of acid (e.g., AcOH) to eluent Acidic_Impurity->Add_Acid Yes Check_Loading Is sample overloaded? Acidic_Impurity->Check_Loading No Use_Less_Sample Use less sample or a wider column Check_Loading->Use_Less_Sample Yes

Caption: A decision tree to guide troubleshooting during column chromatography.

References

  • ResearchGate. (2021). How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene?[Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.[Link]

  • Hawach Scientific. (2025). Several Problems of Flash Column Chromatography.[Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography.[Link]

  • PrepChem. (2023). Synthesis of 4-bromobenzyl methyl ether.[Link]

  • MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.[Link]

  • Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography.[Link]

  • Amoako, K., et al. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Arabian Journal of Geosciences, 15(1350). [Link]

Sources

Troubleshooting

Technical Support Hub: Williamson Ether Synthesis for Bromobenzyl Derivatives

Ticket ID: WES-OPT-2024 Status: Open Subject: Optimization of coupling with electron-deficient benzyl halides Executive Summary Welcome to the Technical Support Center. This guide addresses the specific challenges of cou...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: WES-OPT-2024 Status: Open Subject: Optimization of


 coupling with electron-deficient benzyl halides
Executive Summary

Welcome to the Technical Support Center. This guide addresses the specific challenges of coupling bromobenzyl bromides (e.g., 4-bromobenzyl bromide) with alcohols or phenols.

Unlike standard alkyl halides, bromobenzyl derivatives possess a unique electronic profile. The aryl bromine atom acts as an electron-withdrawing group (EWG), significantly increasing the electrophilicity of the benzylic carbon. While this accelerates the desired


 reaction, it simultaneously lowers the energy barrier for deleterious side reactions—specifically hydrolysis and C-alkylation (in phenols).

This guide prioritizes Phase Transfer Catalysis (PTC) and Dipolar Aprotic strategies to maximize O-alkylation selectivity and yield.

Part 1: Critical Parameter Optimization
1.1 The Solvent-Base Matrix

Why it matters: The choice of solvent dictates the "nakedness" of your nucleophile. In bromobenzyl synthesis, an overly solvated nucleophile leads to slow kinetics and increased hydrolysis risk.

ParameterClassical (Anhydrous) Phase Transfer Catalysis (PTC) Green / Solvent-Free
Primary Solvent DMF, DMSO, NMPToluene, Me-THF, AnisoleNone (Neat)
Base

,

, NaH
30% NaOH (aq), KOH (s)KOH pellets (ground)
Catalyst NaI (Finkelstein)TBAB, TBAI, 18-Crown-6TBAI
Best For High-value, small-scale synthesisScalable, process chemistrySimple substrates, waste reduction
Risk Factor High workup difficulty (DMF removal)Emulsion formationHeat management (Exothermic)
1.2 Electronic Effects of Bromobenzyl Substrates

The bromine substituent on the aromatic ring pulls electron density via induction (-I effect).

  • Consequence: The benzylic carbon is highly positive.

  • Operational Adjustment: You can often run these reactions at lower temperatures (RT to 40°C) compared to unsubstituted benzyl bromides. High heat (>80°C) often degrades these specific substrates into benzyl alcohols via trace moisture.

Part 2: Troubleshooting & FAQs

Q1: I observe significant formation of a "benzyl alcohol" impurity. How do I stop this? Diagnosis: Hydrolysis.[1] The highly electrophilic bromobenzyl bromide is reacting with trace water faster than your alcohol. Solution:

  • Dry Your Solvents: DMF/DMSO must be anhydrous (<50 ppm water).

  • Switch to PTC: In a biphasic system (e.g., Toluene/Water), the organic-soluble catalyst protects the substrate from the aqueous base.

  • Order of Addition: Do not premix the benzyl bromide with the base. Generate the alkoxide first (stir alcohol + base for 30 mins), then add the bromide slowly.

Q2: My phenol substrate is yielding a mixture of products (C-alkylation vs O-alkylation). Diagnosis: Ambient nucleophilicity. Phenoxides are ambident nucleophiles. Protic solvents (water, alcohols) hydrogen-bond to the oxygen, shielding it and favoring carbon attack (C-alkylation).[2] Solution:

  • Hard-Soft Acid Base (HSAB) Tactic: Use a "hard" solvent like DMF or DMSO. This leaves the oxygen "naked" and highly reactive, favoring O-alkylation (kinetic control).

  • Counter-Ion Effect: Switch from Sodium (

    
    ) to Cesium (
    
    
    
    ). The large ionic radius of Cesium creates a "loose" ion pair, maximizing the freedom of the oxygen anion to attack.

Q3: The reaction stalls at 70% conversion. Diagnosis: Product inhibition or leaving group accumulation. Solution:

  • Catalytic Kick: Add 5-10 mol% TBAI (Tetrabutylammonium iodide) . This performs an in-situ Finkelstein reaction, swapping the leaving group from Bromide (Good) to Iodide (Excellent).

  • Agitation: If using solid bases (

    
    ), the surface becomes coated with KBr salts. vigorous stirring or grinding the base beforehand is critical.
    
Part 3: Visualizing the Pathway

The following diagram maps the decision logic for optimizing your specific synthesis.

WilliamsonOptimization Start Substrate Analysis SubstrateType Is Nucleophile a Phenol or Aliphatic Alcohol? Start->SubstrateType Phenol Phenol (Ambident) SubstrateType->Phenol Alcohol Aliphatic Alcohol SubstrateType->Alcohol SolventChoice Solvent Selection Critical Phenol->SolventChoice BaseChoice Base Strength Selection Alcohol->BaseChoice Protic Protic Solvent (MeOH, H2O) SolventChoice->Protic Avoid Aprotic Polar Aprotic (DMF, DMSO) SolventChoice->Aprotic Preferred C_Alk Risk: C-Alkylation (Impurity) Protic->C_Alk O_Alk Outcome: O-Alkylation (Desired Ether) Aprotic->O_Alk Hydrolysis WARNING: Bromobenzyl Hydrolysis Risk O_Alk->Hydrolysis WeakBase Weak Base (K2CO3) Slow Reaction BaseChoice->WeakBase StrongBase Strong Base (NaH) or PTC (NaOH+TBAI) BaseChoice->StrongBase StrongBase->Hydrolysis FinalCheck Add TBAI Catalyst Keep < 60°C Hydrolysis->FinalCheck Mitigation

Figure 1: Decision Matrix for maximizing O-alkylation yield while minimizing side reactions.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: The "Robust" Method (Phase Transfer Catalysis)

Recommended for scale-up (>5g) and moisture-sensitive substrates.

  • Preparation: In a round-bottom flask, dissolve the Alcohol/Phenol (1.0 equiv) in Toluene (5-10 volumes).

  • Catalyst Addition: Add TBAB (Tetrabutylammonium bromide) (0.05 equiv).

  • Base Initiation: Add 30% NaOH (aq) (1.5 equiv). Stir vigorously at RT for 15 minutes.

    • Note: The mixture will be biphasic. High stir rate is mandatory to create an emulsion.

  • Electrophile Addition: Dissolve Bromobenzyl bromide (1.1 equiv) in a minimal amount of Toluene and add dropwise over 20 minutes.

  • Reaction: Heat to 50°C. Monitor by TLC/HPLC.

    • Checkpoint: If reaction is slow after 2 hours, add 0.05 equiv NaI .

  • Workup: Separate layers. Wash organic layer with water (x2) and Brine (x1). Dry over

    
     and concentrate.
    
Protocol B: The "High Selectivity" Method (Classical)

Recommended for complex phenols prone to C-alkylation.

  • Solvation: Dissolve Phenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add

    
      (1.5 equiv). Stir at RT for 30 mins.
    
    • Why Cesium? The "Cesium Effect" increases solubility in organic solvents and promotes O-alkylation.

  • Addition: Add Bromobenzyl bromide (1.1 equiv) in one portion.

  • Reaction: Stir at RT. (Heating is rarely required for bromobenzyls in DMF).

  • Quench: Pour mixture into ice water. The product often precipitates as a solid. Filter and wash with water.[1]

References
  • BenchChem. (2025).[3] Improving reaction conditions for Williamson ether synthesis. Retrieved from

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Optimization. Retrieved from

  • PharmaXChange. (2011). Conditions for O-alkylation vs C-alkylation of Phenolates.[2][4][5] Retrieved from

  • PTC Organics. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide.[6] Retrieved from

  • ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from

Sources

Optimization

Technical Support Center: Removal of Unreacted 4-Bromobenzyl Bromide

Case ID: 4-BBB-CLEANUP Status: Active Priority: High (Safety Hazard: Lachrymator) Subject: Protocols for the removal of electrophilic alkyl halide impurities. Executive Summary & Safety Directive The Problem: 4-Bromobenz...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-BBB-CLEANUP Status: Active Priority: High (Safety Hazard: Lachrymator) Subject: Protocols for the removal of electrophilic alkyl halide impurities.

Executive Summary & Safety Directive

The Problem: 4-Bromobenzyl bromide (4-BBB) is a potent alkylating agent and a severe lachrymator (tear gas). Even trace amounts in your final product can degrade downstream biological assays, cause false positives in nucleophilic screens, and pose significant health risks during handling.

The Solution Hierarchy:

  • Chemical Quenching (Liquid-Liquid Extraction): Best for standard batch synthesis (>100 mg). Converts lipophilic 4-BBB into a water-soluble salt.

  • Solid-Supported Scavenging: Best for high-throughput, parallel synthesis, or valuable late-stage intermediates. Filtration-based purification.[1][2][3]

  • Chromatographic Optimization: Required when the product is acid-sensitive or contains moieties that react with scavengers.

Method A: Chemical Quenching (The "Catch & Release" Protocol)

Mechanism: This method utilizes a secondary amine (e.g., morpholine or dimethylamine) to react with the excess 4-BBB via an SN2 mechanism. The resulting tertiary amine is lipophilic but becomes a water-soluble ammonium salt upon washing with dilute acid.[1]

Reagents Required
  • Quencher: Morpholine (1.5 – 2.0 equivalents relative to excess 4-BBB).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Wash Solution: 1M HCl or 10% Citric Acid (for acid-sensitive products).

Step-by-Step Protocol
  • Dilution: Dissolve the crude reaction mixture in an organic solvent (DCM or EtOAc).

  • Quench Addition: Add Morpholine (excess relative to the estimated remaining 4-BBB).

    • Tip: If the reaction was heated, cool to room temperature before addition.

  • Incubation: Stir at room temperature for 30–60 minutes.

    • Validation: Spot TLC.[2][4] The high Rf spot of 4-BBB should disappear, replaced by a baseline spot (the amine adduct).

  • Acid Wash (Critical Step): Transfer to a separatory funnel. Wash the organic layer with 1M HCl (2x).

    • Chemistry: The HCl protonates the N-benzylmorpholine adduct, forcing it into the aqueous layer.

  • Final Wash: Wash organic layer with Brine (1x), dry over MgSO4, and concentrate.

Logic Flow: Acid-Base Extraction

QuenchLogic Crude Crude Mixture (Product + 4-BBB) AddAmine Add Morpholine (Stir 30 min) Crude->AddAmine Reaction Formation of Tertiary Amine Adduct AddAmine->Reaction SN2 Attack AcidWash Wash with 1M HCl Reaction->AcidWash Separation Phase Separation AcidWash->Separation Aqueous Aqueous Layer (Contains 4-BBB as Salt) Separation->Aqueous Protonated Impurity Organic Organic Layer (Purified Product) Separation->Organic Neutral Product

Figure 1: The chemical logic of converting a lipophilic impurity into a water-soluble salt for removal.

Method B: Solid-Supported Scavenging (Filtration)

Mechanism: Polymer-supported nucleophiles (scavenger resins) attack the electrophilic benzyl bromide. The impurity becomes covalently bound to the solid bead. Filtration removes the bead and the impurity, leaving the product in the filtrate.

Best For: Small scale (<100 mg), parallel synthesis, or when avoiding aqueous workup is preferred.

Recommended Resins
Resin TypeFunctional GroupLoading CapacityReactivity Profile
PS-Thiophenol Thiol (-SH)~1.5 mmol/gHighest Reactivity. Excellent for alkyl halides. Odorous.
PS-Trisamine Primary/Secondary Amine~3.0 mmol/gGood general scavenger. Also removes acid chlorides.
PS-Triphenylphosphine Phosphine~2.2 mmol/gForms phosphonium salts. Slower kinetics than thiols.
Step-by-Step Protocol
  • Calculate: Estimate the excess 4-BBB (mmol). Use 3–4 equivalents of resin relative to the impurity.

  • Solvation: Add the resin to the reaction vessel. Ensure the solvent swells the resin (DCM, THF, and DMF are excellent; Methanol is poor).

  • Agitation: Shake or stir gently (do not use magnetic stir bars that grind the beads) for 4–16 hours.

    • Acceleration: Heating to 40°C significantly speeds up scavenging.

  • Filtration: Filter the mixture through a fritted funnel or a celite pad.

  • Rinse: Wash the resin cake with DCM to recover any entrained product.

  • Concentrate: Evaporate the filtrate to obtain the purified product.

Workflow: Scavenger Resin

ScavengerFlow Input Crude Solution (Product + 4-BBB) Resin Add PS-Thiophenol Resin Input->Resin Incubate Shake/Stir (4-16 Hours) Resin->Incubate Binding 4-BBB Covalently Binds to Bead Incubate->Binding Filter Filtration Step Binding->Filter Waste Solid Waste (Resin + Impurity) Filter->Waste Retained on Frit Output Filtrate (Pure Product) Filter->Output Passes Through

Figure 2: The "filtration-only" purification workflow using solid-phase extraction.

Method C: Chromatographic Optimization

If chemical modification is impossible (e.g., your product reacts with amines/thiols), use flash chromatography. 4-BBB is non-polar and often streaks.

Optimization Strategy:

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: 4-BBB has a very high Rf (approx 0.8–0.9 in 10% EtOAc/Hexane).

  • The "Flush" Technique:

    • Pack the column.

    • Elute with 100% Hexanes (or Heptane) for 2–3 column volumes. 4-BBB will elute rapidly.

    • Begin your polarity gradient (e.g., 0%

      
       20% EtOAc) after the 4-BBB has eluted.
      
  • Visualization: Use UV (254 nm) or KMnO4 stain (4-BBB oxidizes/stains quickly).

Troubleshooting & FAQ

Q: I performed the morpholine wash, but my eyes still burn when I open the flask. Why? A: The human threshold for detecting lachrymators is in the parts-per-billion range. You may have removed 99.5% of the 4-BBB, but the remaining 0.5% is detectable by your mucous membranes.

  • Fix: Perform a final azeotropic distillation.[1] Add heptane to your product and rotovap it down 2-3 times. The 4-BBB often co-distills with the heptane.

Q: I used PS-Thiophenol, but my product yield is lower than expected. A: Did your product contain an electrophile (like an alkyl halide, epoxide, or Michael acceptor)?

  • Diagnosis: The resin cannot distinguish between the 4-BBB and an electrophilic product.

  • Fix: Switch to Method C (Chromatography) or use a size-exclusion strategy if the molecular weight difference is significant.

Q: Can I use Triethylamine (TEA) instead of Morpholine? A: Yes. TEA reacts with 4-BBB to form a quaternary ammonium salt (Benzyltriethylammonium bromide).

  • Pros: This salt often precipitates out of non-polar solvents (Ether/Hexane), allowing removal by simple filtration without an acid wash.

  • Cons: The reaction kinetics of TEA (sterically hindered) are generally slower than Morpholine (secondary amine) [1].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic Substitution).

  • Biotage. (2024). Isolute® Scavenging Resins: User Guide and Selection Chart. Biotage Technical Literature.[5]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Marsh, A., et al. (2021). "Practical Scavenging of Benzyl Halides in Pharmaceutical Synthesis." Organic Process Research & Development.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 2-((4-Bromobenzyl)oxy)ethanol

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-((4-Bromobenzyl)oxy)ethanol , a functionalized linker often used in medicinal chemistry and PROTAC design. This document is structured t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 2-((4-Bromobenzyl)oxy)ethanol , a functionalized linker often used in medicinal chemistry and PROTAC design.

This document is structured to serve as a direct comparative tool for researchers verifying synthesis success and purity.

Molecule Overview & Structural Logic[1]

  • IUPAC Name: 2-[(4-Bromophenyl)methoxy]ethanol

  • Formula: C

    
    H
    
    
    
    BrO
    
    
  • Molecular Weight: 231.09 g/mol

  • Key Structural Features:

    • Para-substituted Aromatic System: Creates a distinct AA'BB' splitting pattern.

    • Benzylic Ether Linkage: A sharp singlet characteristic of the Ar-CH

      
      -O environment.
      
    • Ethylene Glycol Monoether Chain: Two coupled methylene groups (-O-CH

      
      -CH
      
      
      
      -OH) with distinct chemical environments.
Experimental Workflow

The following diagram outlines the critical path from crude reaction mixture to validated spectral data.

G Start Crude Reaction Mixture (Williamson Ether Synthesis) Workup Workup: Extraction (EtOAc/Water) & Drying (Na2SO4) Start->Workup Purification Purification: Column Chromatography (Hexane/EtOAc) Workup->Purification SamplePrep NMR Sample Prep 10-15 mg in 0.6 mL Solvent Purification->SamplePrep SolventChoice Solvent Selection SamplePrep->SolventChoice CDCl3 CDCl3 Standard Routine Analysis SolventChoice->CDCl3 Routine DMSO DMSO-d6 Resolution of OH coupling SolventChoice->DMSO For OH Validation Analysis Spectral Acquisition & Phasing CDCl3->Analysis DMSO->Analysis

Figure 1: Analytical workflow for the isolation and characterization of 2-((4-Bromobenzyl)oxy)ethanol.

Spectral Assignment & Data Interpretation[1][2][3][4][5][6][7]

The following data represents the consensus spectral features in Chloroform-d (CDCl


)  at 298 K.
Summary Table: Chemical Shifts ( )[1][4][5][6][8]
Signal

(ppm)
MultiplicityIntegrationAssignmentStructural Fragment
A 7.46 – 7.48Doublet (

Hz)
2HAr-H (Ortho to Br)Aromatic Ring
B 7.20 – 7.24Doublet (

Hz)
2HAr-H (Ortho to CH

)
Aromatic Ring
C 4.51Singlet2HPh-CH

-O
Benzylic Methylene
D 3.73 – 3.78Multiplet/Triplet2H-CH

-OH
Ethylene Glycol Chain
E 3.58 – 3.62Multiplet/Triplet2H-O-CH

-CH

-
Ethylene Glycol Chain
F 2.0 – 2.5Broad Singlet1H-OH Hydroxyl (Exchangeable)
Detailed Mechanistic Analysis
1. The Aromatic Region (7.0 – 7.5 ppm)

Unlike the unsubstituted 2-(benzyloxy)ethanol which shows a multiplet for 5 protons, the 4-bromo derivative displays a classic AA'BB' system .

  • Signal A (Deshielded): The protons ortho to the bromine atom appear downfield (~7.47 ppm) due to the inductive effect of the halogen, despite its mesomeric donation.

  • Signal B (Shielded): The protons ortho to the benzylic ether group appear upfield (~7.22 ppm).

  • Validation Check: Look for a clean "roof effect" where the inner lines of the doublets are taller than the outer lines, indicating the magnetic non-equivalence typical of para-substitution.

2. The Benzylic "Anchor" (4.51 ppm)

This singlet is the most reliable diagnostic peak.

  • Comparison: In the starting material (4-bromobenzyl alcohol), this peak appears at 4.59 ppm . Upon etherification, it typically shifts slightly upfield to ~4.51 ppm .

  • Purity Indicator: If you see two singlets (e.g., 4.59 and 4.51), your reaction is incomplete.

3. The Ethylene Glycol Chain (3.5 – 3.8 ppm)

The asymmetry of the molecule renders the two methylene groups of the ethyl chain chemically distinct.

  • Signal D (-CH

    
    -OH):  Deshielded by the direct attachment to the hydroxyl group.
    
  • Signal E (-O-CH

    
    -):  Slightly more shielded.
    
  • Note: In CDCl

    
    , these often appear as roofed triplets or complex multiplets. In lower field instruments (300 MHz), they may partially overlap.
    

Comparative Analysis: Performance vs. Alternatives

This section objectively compares the spectral "performance" of the product against its precursors and analogs to aid in troubleshooting.

A. Synthesis Monitoring: Product vs. Starting Material
FeatureStarting Material (4-Bromobenzyl Alcohol)Product (2-((4-Bromobenzyl)oxy)ethanol)Diagnostic Action
Benzylic CH

Singlet @ 4.59 ppmSinglet @ 4.51 ppmMonitor shift

ppm.
Aliphatic Region Empty (except solvent/impurities)Two distinct multiplets @ 3.5–3.8 ppmConfirm integration of 4H total.
OH Signal Variable broad singletVariable broad singletNot diagnostic in CDCl

.
B. Solvent Effects: CDCl vs. DMSO-d

The choice of solvent dramatically alters the resolution of the hydroxyl group.

  • CDCl

    
     (Standard): 
    
    • Pros: Sharp aromatic resolution; excellent for checking aliphatic impurities.

    • Cons: The -OH proton is often broad or invisible due to rapid exchange.

  • DMSO-d

    
     (Validation): 
    
    • Pros: Hydrogen bonding slows proton exchange. The -OH signal becomes a distinct triplet at ~4.6–4.8 ppm (coupling to the adjacent CH

      
      ).
      
    • Cons: High viscosity can broaden peaks; water peak at 3.33 ppm can obscure the ether signals.

Recommendation: Use CDCl


 for routine purity checks. Use DMSO-d

only if you must prove the presence of the free hydroxyl group (e.g., for publication characterization).

Troubleshooting & Self-Validation Protocol

Use this logic tree to resolve common spectral anomalies.

Logic Start Spectrum Acquired CheckAromatic Check 7.0-7.5 ppm region Start->CheckAromatic IsAABB Is it 2 distinct doublets (2H each)? CheckAromatic->IsAABB PassAromatic Aromatic Core Valid IsAABB->PassAromatic Yes FailAromatic Impurity/Wrong SM IsAABB->FailAromatic No (Multiplet/Singlet) CheckBenzyl Check Singlet @ ~4.5 ppm PassAromatic->CheckBenzyl IsSplit Is there a second singlet @ 4.6 ppm? CheckBenzyl->IsSplit Incomplete Reaction Incomplete (Residual Alcohol) IsSplit->Incomplete Yes PassBenzyl Linker Valid IsSplit->PassBenzyl No

Figure 2: Logic tree for validating the structural integrity of the target ether.

Common Impurities
  • Water (in CDCl

    
    ):  Sharp singlet at ~1.56 ppm. Can shift the -OH peak.[1][2]
    
  • Ethyl Acetate (Solvent): Quartet at 4.12 ppm, Singlet at 2.05 ppm, Triplet at 1.26 ppm.

  • Toluene (Reaction Solvent): Multiplet at 7.1-7.2 ppm, Singlet at 2.36 ppm.

References

  • 1H NMR Chemical Shifts . Organic Chemistry Data. Available at: [Link]

  • Solvent Impurities in NMR Spectra . University of Pittsburgh Dept. of Chemistry. Available at: [Link]

Sources

Comparative

Technical Guide: 4-Bromobenzyl (PBB) Ether Linkage – NMR Characterization &amp; Synthetic Utility

Executive Summary: The "Functionalized" Protecting Group The 4-bromobenzyl (PBB or BrBn) ether linkage represents a specialized tier of hydroxyl protection. Unlike the standard Benzyl (Bn) group, which serves purely as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Functionalized" Protecting Group

The 4-bromobenzyl (PBB or BrBn) ether linkage represents a specialized tier of hydroxyl protection. Unlike the standard Benzyl (Bn) group, which serves purely as a passive shield, the PBB group offers a dual-modality :

  • Protection: It functions as a robust ether protecting group with stability profiles similar to unsubstituted benzyl ethers.[1]

  • Synthetic Handle: The para-bromide provides a latent site for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or rapid lithiation, allowing the protecting group to be transformed into a structural moiety of the final drug candidate.

This guide objectively compares the PBB linkage against its primary alternatives—Benzyl (Bn) and para-Methoxybenzyl (PMB)—focusing on


C NMR distinguishability and orthogonal stability.

C NMR Chemical Shift Fingerprint

Accurate characterization of the PBB group relies on detecting the specific electronic perturbations caused by the bromine atom. While the benzylic carbon shift remains similar to the standard benzyl group, the aromatic region shows distinct "fingerprint" signals due to the Heavy Atom Effect .

Comparative C NMR Shifts (ppm in )
Carbon PositionBenzyl (Bn) EtherPMB (4-OMe-Bn) EtherPBB (4-Br-Bn) Ether Mechanistic Insight
Benzylic (

)
70.0 – 72.0 71.0 – 73.0 70.5 – 71.5 Minimal variation. The inductive effect of Br is attenuated by distance.
Ipso (C-Linker) 137.0 – 138.0129.0 – 130.0137.0 – 139.0 The quaternary carbon attached to the

.
Ortho (to

)
127.0 – 128.5129.0 – 130.0128.5 – 129.5 Slightly deshielded compared to Bn.
Meta (to

)
128.0 – 128.5113.5 – 114.0131.0 – 132.0 Diagnostic Peak: Deshielded due to proximity to the Br atom.
Ipso (C-X) 127.0 – 128.0 (C-H)159.0 – 160.0 (C-O)121.0 – 122.0 (C-Br) Key Identifier: Significant upfield shift (shielding) due to the Heavy Atom Effect.
Mechanistic Logic of the C-Br Shift

The most common error in assigning PBB spectra is expecting the carbon attached to the bromine to be deshielded (downfield) due to electronegativity. In reality, the Heavy Atom Effect (spin-orbit coupling) dominates for Bromine and Iodine, causing a shielding effect .

  • Observation: The C-Br signal appears at ~121 ppm, often "buried" or appearing as a small intensity peak upfield of the main aromatic cluster.

  • Validation: If you see a quaternary carbon signal >150 ppm, you likely have PMB (C-O), not PBB.

NMR_Logic Substituent Substituent Effect Inductive Inductive (-I) Electron Withdrawal Substituent->Inductive Resonance Resonance (+M) Lone Pair Donation Substituent->Resonance HeavyAtom Heavy Atom Effect (Spin-Orbit Coupling) Substituent->HeavyAtom Result_Ortho Ortho/Meta Carbons Deshielded (~131 ppm) Inductive->Result_Ortho Dominates at distance Result_Ipso Ipso C-Br Carbon Shielded (~121 ppm) HeavyAtom->Result_Ipso Dominates at C-X source

Figure 1: Mechanistic drivers for


C NMR shifts in halogenated aromatics.

Stability & Orthogonality Profile

The PBB group is strategically valuable because it is orthogonal to the PMB group under oxidative conditions.

Stability Matrix
ConditionBenzyl (Bn)PMB (4-OMe)PBB (4-Br) Application Note
Acid (TFA/HCl) StableLabile (Slow)Stable PBB is more acid-stable than PMB due to the electron-withdrawing Br.
Base (NaOH/KOtBu) StableStableStable Ideal for basic alkylation steps.
Oxidation (DDQ) Stable (Slow)Labile (Fast) Stable CRITICAL: DDQ removes PMB while leaving PBB intact.
Hydrogenation (

)
LabileLabileUnstable/Risky Pd/C can cause C-Br hydrogenolysis (dehalogenation) before ether cleavage.
Lewis Acid (

)
LabileLabileLabile Global deprotection method.
The "Safety-Catch" Workflow

Researchers often use PBB when they need a group that survives DDQ (unlike PMB) but can still be removed later or functionalized.

Orthogonality Start Substrate with PBB and PMB DDQ_Step Add DDQ (Oxidative) Start->DDQ_Step Result1 PMB Cleaved (Alcohol Free) DDQ_Step->Result1 Result2 PBB Intact (Ether Stable) DDQ_Step->Result2 Next_Step Subsequent Reaction? Result2->Next_Step Coupling Pd-Catalyzed Coupling (Utilize Br handle) Next_Step->Coupling Deprotection Strong Acid / Lewis Acid (Remove PBB) Next_Step->Deprotection

Figure 2: Orthogonal deprotection strategy separating PMB and PBB ethers.

Experimental Protocols

A. Synthesis: Williamson Ether Formation (PBB Protection)

Standard protocol adapted for high yield and operational simplicity.

Reagents: Substrate (R-OH), 4-Bromobenzyl bromide (1.2 equiv), NaH (1.5 equiv), TBAI (cat.), DMF/THF (1:1).

  • Activation: Suspend NaH (60% in oil) in dry DMF/THF at 0°C under Argon. Add the alcohol (R-OH) dropwise. Stir for 30 min to ensure alkoxide formation (

    
     evolution ceases).
    
  • Alkylation: Add 4-Bromobenzyl bromide (dissolved in minimal THF) dropwise. Add catalytic Tetrabutylammonium iodide (TBAI) to accelerate the reaction via the Finkelstein mechanism (generating reactive iodide in situ).

  • Completion: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (PBB ethers are less polar than the starting alcohol).

  • Workup: Quench with sat.

    
    . Extract with 
    
    
    
    . Wash organics with water (3x) to remove DMF. Dry over
    
    
    .[2]
  • Validation: Check

    
    C NMR for the triplet/quartet pattern in the aromatic region and the C-Br signal at ~121 ppm.
    
B. Selective Deprotection (vs. PMB)

Demonstrating the stability of PBB to DDQ.

Reagents: Substrate (PBB/PMB protected), DDQ (1.2 - 1.5 equiv), DCM:Water (18:1).

  • Reaction: Dissolve substrate in DCM. Add water (essential for the mechanism).[3] Add DDQ in one portion.

  • Observation: The reaction mixture will turn deep green/red (charge transfer complex).

  • Time: Stir at RT for 1–2 hours.

  • Result: The PMB group is cleaved to the alcohol and anisaldehyde (byproduct). The PBB group remains intact due to the electron-withdrawing bromine destabilizing the oxocarbenium ion intermediate required for DDQ cleavage.

References

  • Oregon State University. (2023). ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    C NMR Chemical Shift Ranges and Heavy Atom Effects. Link
    
  • ChemicalBook. (2023). 4-Bromobenzyl alcohol

    
    C NMR Spectrum Data (121.6 ppm C-Br). Link
    
  • National Institutes of Health (PMC). (2016). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with DDQ (Comparative Stability). Link

  • Organic Chemistry Portal. (2023). Benzyl Ether Protection and Deprotection Strategies. Link

  • Dalhousie University. (2014). Selectivity of Lewis Acids (SnCl4) on Benzyl Esters vs Ethers. Link

Sources

Validation

Distinguishing Benzyl Ether from Free Alcohols: An Infrared Spectroscopy Guide

For researchers, scientists, and drug development professionals, accurate functional group identification is a cornerstone of molecular characterization. Infrared (IR) spectroscopy provides a rapid and powerful method fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, accurate functional group identification is a cornerstone of molecular characterization. Infrared (IR) spectroscopy provides a rapid and powerful method for this purpose. This guide offers an in-depth comparison of the IR spectral features of benzyl ether and free alcohols, exemplified by benzyl alcohol, enabling clear and confident differentiation between these two crucial functional groups.

At the heart of this analysis lies the ability of IR spectroscopy to probe the vibrational frequencies of chemical bonds. The presence or absence of specific bonds, and the chemical environment surrounding them, gives rise to a unique spectral fingerprint for each molecule. For benzyl ether and free alcohols, the most telling differences appear in the high-frequency region of the spectrum, specifically concerning the hydroxyl (O-H) group, and in the fingerprint region, where the carbon-oxygen (C-O) stretching vibrations are observed.

The Telltale Signature: The Hydroxyl (O-H) Stretch

The most definitive spectral feature for identifying a free alcohol is the presence of a strong and characteristically broad absorption band in the region of 3200-3600 cm⁻¹.[1][2][3] This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules.[1][4] The hydrogen atom of one hydroxyl group forms a weak bond with the oxygen atom of a neighboring molecule, leading to a wide range of vibrational energies for the O-H bonds and thus a broad peak.

In contrast, benzyl ether, which lacks an O-H bond, will be conspicuously devoid of this broad absorption band in the 3200-3600 cm⁻¹ region. This absence is the primary and most unambiguous indicator of an ether over a free alcohol.

Delineating the Fingerprint Region: The Carbon-Oxygen (C-O) Stretch

Both alcohols and ethers possess carbon-oxygen single bonds and therefore exhibit C-O stretching vibrations in their IR spectra. However, the position of this absorption can provide further evidence for differentiation.

  • Free Alcohols: Alcohols typically show a strong C-O stretching absorption between 1000 and 1260 cm⁻¹.[2][5] For a primary alcohol like benzyl alcohol, this peak is expected around 1050 cm⁻¹.[6]

  • Benzyl Ether: Ethers are characterized by a strong C-O-C asymmetric stretching vibration that appears in the 1000 to 1300 cm⁻¹ range.[7][8] Aromatic ethers, such as benzyl ether, often display a strong, sharp peak in the more specific region of 1200-1300 cm⁻¹.[9]

A Comparative Look: Benzyl Alcohol vs. Benzyl Ether

To illustrate these differences, let's consider the expected IR spectra of benzyl alcohol and benzyl ether.

Benzyl Alcohol: The IR spectrum of benzyl alcohol will be dominated by a very broad, strong absorption band centered around 3300-3400 cm⁻¹, indicative of the hydrogen-bonded O-H group.[1][10] Additionally, a strong peak will be observed around 1050 cm⁻¹ corresponding to the C-O stretch.[6] The spectrum will also feature peaks associated with the aromatic ring (C-H stretches above 3000 cm⁻¹ and C=C stretches around 1450-1600 cm⁻¹) and sp³ C-H stretches from the methylene group (just below 3000 cm⁻¹).

Benzyl Ether: The IR spectrum of benzyl ether will show no absorption in the O-H stretching region (3200-3600 cm⁻¹). The most prominent feature in the fingerprint region will be a strong C-O-C stretching band.[7][8] Like benzyl alcohol, it will also exhibit peaks corresponding to the aromatic rings and the methylene bridges.

Summary of Key Differentiating IR Peaks

Functional GroupKey Vibrational ModeCharacteristic Wavenumber (cm⁻¹)Peak Characteristics
Free Alcohol O-H Stretch (Hydrogen-bonded)3200 - 3600Strong, Very Broad
C-O Stretch1000 - 1260Strong
Benzyl Ether O-H StretchAbsentN/A
C-O-C Asymmetric Stretch1000 - 1300Strong, Sharp

Experimental Protocol: Acquiring an IR Spectrum

The following is a generalized procedure for obtaining an IR spectrum of a liquid sample using an Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectrometer.

Objective: To obtain a high-quality IR spectrum of a liquid organic compound for functional group analysis.

Materials:

  • FTIR Spectrometer with ATR accessory

  • Sample (e.g., benzyl alcohol or benzyl ether)

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean Pasteur pipette, place a small drop of the liquid sample onto the center of the ATR crystal. The sample should completely cover the crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction).

    • Label the significant peaks with their corresponding wavenumbers.

    • Compare the peak positions and shapes to known correlation charts and spectral databases to identify the functional groups present.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Logical Workflow for Spectral Interpretation

G cluster_0 IR Spectrum Analysis A Acquire IR Spectrum B Examine 3200-3600 cm⁻¹ Region A->B C Broad, Strong Peak Present? B->C D Compound is a Free Alcohol C->D Yes E No Significant Peak C->E No F Examine 1000-1300 cm⁻¹ Region E->F G Strong Peak Present? F->G H Compound is likely an Ether G->H Yes I Further Analysis Needed G->I No

Caption: A flowchart illustrating the decision-making process for distinguishing between a free alcohol and an ether based on key IR spectral features.

Conclusion

The differentiation between a benzyl ether and a free alcohol using IR spectroscopy is a straightforward process centered on the presence or absence of the characteristic broad O-H stretching band. The confirmation of an ether is further supported by the presence of a strong C-O-C stretch and the lack of the O-H peak. This guide provides the foundational knowledge and a practical framework for researchers to confidently interpret their IR data and make accurate structural assignments.

References

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols. [Link]

  • Chemistry Steps. (n.d.). Infrared spectra of alcohols and phenols. [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. [Link]

  • ProPrep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. In Organic Chemistry I. [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. [Link]

  • Spectroscopy Online. (2022, August 1). The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a.... [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl isopentyl ether. In NIST WebBook. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzyl alcohol. In NIST WebBook. [Link]

  • Reddit. (2014, April 8). *IR Spectrum of Benzyl Alcohol(?) *. [Link]

  • PubChem. (n.d.). Allyl benzyl ether. [Link]

  • YouTube. (2020, July 9). Spectral analysis practice problem #02 (benzyl alcohol). [Link]

  • YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. [Link]

Sources

Comparative

Stability Comparison: 4-Bromobenzyl (PBB) vs. 4-Methoxybenzyl (PMB) Ethers

Executive Summary In complex organic synthesis, the selection between 4-Methoxybenzyl (PMB) and 4-Bromobenzyl (PBB) ethers is rarely a matter of preference but of strategic necessity. Select PMB when you require a "tempo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex organic synthesis, the selection between 4-Methoxybenzyl (PMB) and 4-Bromobenzyl (PBB) ethers is rarely a matter of preference but of strategic necessity.

  • Select PMB when you require a "temporary" protecting group that can be removed under mild oxidative or acidic conditions without affecting other benzyl ethers or esters.[1]

  • Select PBB when you require a robust protecting group that withstands the oxidative conditions used to cleave PMB, or when you specifically need a heavy atom derivative to facilitate X-ray crystallographic structure determination (anomalous dispersion).

The following guide details the mechanistic differences, stability profiles, and orthogonal deprotection protocols for these two critical protecting groups.

Mechanistic Underpinnings: Electronic Effects

The divergent stability profiles of PMB and PBB ethers are dictated by the electronic influence of the para-substituent on the benzylic carbon. This can be rationalized using Hammett substituent constants (


) and their stabilization/destabilization of the oxocarbenium ion intermediate during cleavage.
  • PMB (4-Methoxy): The methoxy group is a strong Electron Donating Group (EDG) (

    
    ). It stabilizes the benzylic carbocation intermediate via resonance, significantly lowering the activation energy for acid-catalyzed hydrolysis or oxidative cleavage (Single Electron Transfer).
    
  • PBB (4-Bromo): The bromine atom is an Electron Withdrawing Group (EWG) by induction (

    
    ). It destabilizes the benzylic carbocation relative to the unsubstituted benzyl group, making the ether bond stronger and more resistant to acid-mediated cleavage.
    
Visualization: Electronic Stability & Cleavage Pathways

G cluster_0 PMB (Labile) cluster_1 PBB (Robust) PMB PMB Ether (Electron Rich) Cat_PMB Stabilized Carbocation PMB->Cat_PMB DDQ (Oxidation) or TFA (Acid) Cleaved_PMB Alcohol + Anisaldehyde Cat_PMB->Cleaved_PMB PBB PBB Ether (Electron Deficient) Cat_PBB Destabilized Carbocation PBB->Cat_PBB Strong Lewis Acid (BCl3) only Cleaved_PBB Alcohol + Toluene deriv. PBB->Cleaved_PBB H2 / Pd-C (Hydrogenolysis)

Figure 1: Mechanistic comparison of cleavage pathways. The electron-donating methoxy group facilitates oxidative and acidic cleavage for PMB, while the electron-withdrawing bromine renders PBB resistant to these conditions.

Stability Matrix & Orthogonality

The utility of these groups lies in their orthogonality . PMB can be removed in the presence of PBB (and unsubstituted Benzyl ethers).

ConditionReagent TypePMB Ether PBB Ether Selectivity Note
Oxidation DDQ / CANCleaved (Rapidly)Stable Primary Orthogonality. DDQ removes PMB without touching PBB.
Acid (Mild) AcOH / Dilute HClStableStableBoth survive workups.
Acid (Strong) TFA / DCMCleaved (0°C)Stable/Slow PBB requires stronger Lewis acids (e.g., BCl3, BBr3) for efficient cleavage.
Base NaOH / NaH / KOtBuStable Stable Both are excellent for basic synthetic steps.
Reduction H₂ / Pd-CCleaved Cleaved Hydrogenolysis removes both. Note: Pd may also debrominate the PBB ring.
Hydride LiAlH₄ / NaBH₄StableStableSafe for ketone/ester reductions.

Experimental Protocols

A. Installation (Williamson Ether Synthesis)

Applicable to both PMB and PBB.

  • Reagents: Alcohol substrate (1.0 equiv), NaH (1.5 equiv, 60% dispersion), PMB-Cl or PBB-Br (1.2 equiv), TBAI (cat.), DMF or THF.

  • Procedure:

    • Cool a solution of the alcohol in anhydrous DMF (0.1 M) to 0°C.

    • Add NaH portion-wise. Stir for 30 min to ensure deprotonation (bubbling ceases).

    • Add the benzyl halide (PMB-Cl or PBB-Br) dropwise.

    • Warm to room temperature (RT) and stir until TLC indicates consumption of starting material (typically 2–12 h).

  • Quench: Carefully add sat. aq. NH₄Cl at 0°C. Extract with EtOAc.

  • Purification: Silica gel chromatography.

B. Selective Cleavage of PMB (The "DDQ Method")

Target: Remove PMB while retaining PBB, Benzyl, or Silyl ethers.

Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), DCM, Water.[2]

  • Setup: Dissolve the PMB-protected substrate (1.0 equiv) in a mixture of DCM:H₂O (18:1 v/v). The water is critical as the nucleophile that traps the oxocarbenium ion.

  • Reaction: Add DDQ (1.2 – 1.5 equiv). The mixture will turn deep green/red (charge transfer complex) and precipitate DDQ-H₂ (hydroquinone) as the reaction proceeds.

  • Monitoring: Stir at RT. Reaction is usually fast (30 min – 2 h). Monitor by TLC.

  • Workup:

    • Filter the mixture through a Celite pad to remove the hydroquinone precipitate.

    • Wash the filtrate with sat. aq. NaHCO₃ (2x) and brine.

    • Dry over Na₂SO₄ and concentrate.

  • Note: If the substrate contains electron-rich alkenes, buffer with solid NaHCO₃ during the reaction to prevent side reactions.

C. Cleavage of PBB (Post-PMB Removal)

Target: Remove PBB to reveal the free alcohol.

Method 1: Hydrogenolysis (Standard)

  • Conditions: H₂ (1 atm), 10% Pd/C, MeOH or EtOAc.

  • Note: This will cleave the ether C-O bond. Be aware that the C-Br bond is also susceptible to reduction under these conditions (forming toluene derivatives). If the Br atom is needed in the final molecule, do not use this method.

Method 2: Lewis Acid (Boron Trichloride)

  • Conditions: BCl₃ (1M in DCM), -78°C to 0°C.

  • Procedure:

    • Cool substrate in dry DCM to -78°C.

    • Add BCl₃ (3–5 equiv) dropwise.

    • Stir 1 h, then slowly warm to 0°C.

    • Quench with MeOH/DCM mixture.[3]

  • Selectivity: This cleaves PBB and Benzyl ethers but leaves esters intact. It will cleave silyl ethers.

Strategic Application: Orthogonal Workflow

The following diagram illustrates a typical synthetic workflow where PMB and PBB are used to differentiate two hydroxyl groups on the same scaffold.

Orthogonality Start Diol Substrate (OH-1, OH-2) Step1 1. Protect OH-1 with PBB (More Robust) Start->Step1 Step2 2. Protect OH-2 with PMB (Temporary) Step1->Step2 Intermediate Fully Protected (PBB / PMB) Step2->Intermediate Step3 3. Selective PMB Removal (DDQ, DCM/H2O) Intermediate->Step3 Oxidative Cleavage MonoProtected Mono-Protected (OH-2 Free, PBB Intact) Step3->MonoProtected Step4 4. Functionalize OH-2 (e.g., Glycosylation/Esterification) MonoProtected->Step4 Step5 5. Global Deprotection (H2/Pd or BCl3) Step4->Step5 Final Final Product Step5->Final

Figure 2: Orthogonal deprotection strategy. PMB is removed first to allow modification of specific hydroxyls, while PBB protects the second hydroxyl until the end of the synthesis.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (Definitive text on stability profiles).

  • Oxidative Cleavage of PMB Ethers. Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986). Tetrahedron, 42(11), 3021-3028. (Original DDQ protocol).

  • Selective Deprotection of Benzyl Ethers. Congreve, M. S., et al. (1993).[4] Synlett, 1993(09), 663-664. (Use of BCl3 for benzyl ether cleavage).

  • Hammett Substituent Constants. Hansch, C., Leo, A., & Taft, R. W. (1991). Chemical Reviews, 91(2), 165-195. (Source for electronic parameter comparison).

Sources

Validation

Reactivity Guide: 4-Bromobenzyl (PBB) vs. Benzyl (Bn) Ether Protecting Groups

This guide provides an in-depth technical comparison of 4-bromobenzyl (PBB) and benzyl (Bn) ether protecting groups. It is designed for researchers requiring precise control over orthogonal protection strategies in compl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 4-bromobenzyl (PBB) and benzyl (Bn) ether protecting groups. It is designed for researchers requiring precise control over orthogonal protection strategies in complex organic synthesis.

Executive Summary

While the Benzyl (Bn) group is a standard "permanent" protecting group for alcohols, the 4-Bromobenzyl (PBB) group offers a tuned electronic profile that enhances stability under acidic and oxidative conditions. The introduction of the electron-withdrawing bromine atom (


) at the para-position destabilizes the oxocarbenium transition states required for acid-catalyzed cleavage and reduces the electron density available for single-electron transfer (SET) oxidation.

Key Strategic Differentiator: Use PBB when the substrate must survive conditions that might prematurely cleave a standard Benzyl ether (e.g., stronger Lewis acids or prolonged exposure to oxidants like DDQ), or when a heavy atom is required for X-ray crystallographic analysis.

Electronic & Steric Properties

The reactivity difference between Bn and PBB is governed primarily by the electronic effect of the substituent on the aromatic ring.

FeatureBenzyl Ether (Bn)4-Bromobenzyl Ether (PBB)Mechanistic Impact
Substituent -H-BrBromine is electron-withdrawing (Inductive > Resonance).
Hammett

0.00+0.23Positive

indicates electron withdrawal, destabilizing cationic intermediates.
Acid Stability HighVery High PBB resists acid hydrolysis significantly better than Bn due to destabilization of the benzylic carbocation.
Oxidation Potential High (~2.2 V vs SCE)Very High PBB is more resistant to SET oxidants (e.g., DDQ) than Bn.
Crystallinity ModerateHigh The heavy bromine atom facilitates packing and anomalous scattering for X-ray diffraction.

Stability Profile & Orthogonality

A. Acid Stability (Hydrolysis & Lewis Acids)
  • Mechanism: Acidic cleavage proceeds via protonation of the ether oxygen followed by

    
    -like heterolysis to form a benzylic carbocation.
    
  • Comparison: The electron-withdrawing nature of the 4-bromo group destabilizes the developing positive charge in the transition state. Consequently, PBB ethers are significantly more stable to acid than Bn ethers.

  • Application: PBB can be retained while more labile groups (PMB, trityl, silyl ethers) or even unsubstituted Bn groups are cleaved using controlled acidic conditions (e.g., mild Lewis acids).

B. Oxidative Stability (DDQ / CAN)
  • Mechanism: Oxidative cleavage (typically with DDQ) involves Single Electron Transfer (SET) from the aromatic ring to the oxidant.[1]

  • Comparison: Electron-rich rings (like PMB) are cleaved rapidly.[2][3] Unsubstituted Bn is slow to oxidize but can be cleaved under forcing conditions. PBB is virtually inert to DDQ under standard conditions because the electron-deficient ring resists the initial ionization step.

  • Orthogonality: PBB is stable to conditions used to remove PMB (DDQ, DCM/H2O) and can often survive conditions that might degrade Bn.

C. Reductive Cleavage (Hydrogenolysis)
  • Mechanism: Palladium-catalyzed hydrogenolysis (

    
    , Pd/C) cleaves the benzylic C-O bond.[4]
    
  • Comparison: Electron-donating groups generally accelerate hydrogenolysis. Therefore, Bn is typically cleaved faster than PBB.

  • Critical Risk (Hydrodehalogenation): Standard hydrogenolysis conditions (Pd/C,

    
    ) will frequently cleave the C-Br bond concurrently with or even before the C-O bond, yielding the deprotected alcohol and toluene (via a benzyl intermediate).
    
    • To retain Br: Use selective catalysts (e.g., poisoned Pd) or alternative deprotection methods (Lewis acids) if the bromide is needed for subsequent coupling (e.g., Suzuki).

    • To remove PBB: Standard hydrogenolysis works effectively, as the "fate" of the protecting group (becoming toluene vs. p-bromotoluene) is usually irrelevant to the target molecule.

Decision Logic & Workflow

The following diagram illustrates the selection logic and stability hierarchy for these protecting groups.

ProtectingGroupLogic cluster_cleavage Orthogonal Cleavage Pathways Start Select Protecting Group AcidSens Is the substrate sensitive to Acid? Start->AcidSens OxidSens Is the substrate sensitive to Oxidation? AcidSens->OxidSens No PBB_Choice Choose 4-Bromobenzyl (PBB) (Enhanced Stability / Heavy Atom) AcidSens->PBB_Choice Yes (Need high acid stability) HeavyAtom Is X-ray Crystallography needed? OxidSens->HeavyAtom No OxidSens->PBB_Choice Yes (Need high oxidative stability) Bn_Choice Choose Benzyl (Bn) (Standard Stability) HeavyAtom->Bn_Choice No HeavyAtom->PBB_Choice Yes Cleave_PMB Remove PMB (DDQ, DCM/H2O) Cleave_Bn Remove Bn (H2, Pd/C or Lewis Acid) Cleave_PMB->Cleave_Bn Bn is Stable Cleave_PBB Remove PBB (Strong Acid or H2, Pd/C) Cleave_Bn->Cleave_PBB PBB is Stable (Acidic conditions)

Figure 1: Decision tree for selecting between Bn and PBB based on stability requirements and orthogonality.

Experimental Protocols

Protocol A: Installation of 4-Bromobenzyl Ether

This Williamson ether synthesis is applicable to both Bn and PBB, utilizing the corresponding bromide.

Reagents:

  • Alcohol substrate (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 - 1.5 equiv)

  • 4-Bromobenzyl bromide (1.2 - 1.5 equiv)

  • TBAI (tetrabutylammonium iodide) (0.1 equiv) - Optional catalyst for sluggish reactions

  • DMF or THF (anhydrous)

Procedure:

  • Preparation: Wash NaH with dry hexane under argon to remove mineral oil (optional). Suspend NaH in anhydrous DMF at 0°C.

  • Deprotonation: Add the alcohol (dissolved in minimum DMF) dropwise to the NaH suspension. Stir at 0°C for 30 min until hydrogen evolution ceases.

  • Alkylation: Add 4-bromobenzyl bromide (dissolved in DMF) dropwise. Add TBAI if the substrate is sterically hindered.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor by TLC.

  • Workup: Quench carefully with saturated

    
     solution. Extract with 
    
    
    
    or EtOAc. Wash organics with water and brine. Dry over
    
    
    and concentrate.
Protocol B: Selective Oxidative Deprotection (Demonstrating Orthogonality)

Objective: Remove PMB in the presence of PBB.

Reagents:

  • Substrate containing PMB and PBB ethers[2][3][5]

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.2 - 1.5 equiv)

  • DCM:Water (18:1 v/v)

Procedure:

  • Dissolve substrate in DCM/Water mixture at 0°C.

  • Add DDQ in one portion. The mixture will turn deep green/black.

  • Stir at 0°C to RT for 1–2 hours.

  • Observation: The PMB group is cleaved to the alcohol and p-anisaldehyde. The PBB group remains intact due to its higher oxidation potential.

  • Workup: Quench with saturated

    
    . Extract with DCM. Wash with brine/bisulfite to remove DDQ byproducts.
    
Protocol C: Global Deprotection (Hydrogenolysis)

Objective: Remove both Bn and PBB (Note: PBB will likely undergo hydrodehalogenation).

Reagents:

  • Substrate[2][6][7][8][9]

  • Pd/C (10% wt loading) (10-20% by weight of substrate)

  • Solvent: MeOH, EtOH, or EtOAc[4]

  • 
     source (Balloon or Parr shaker)
    

Procedure:

  • Dissolve substrate in solvent. Degas with Argon.

  • Add Pd/C carefully (pyrophoric!).

  • Purge with

    
     gas. Stir vigorously under 1 atm 
    
    
    
    .
  • Outcome: Both Bn and PBB ethers are cleaved to the alcohol. The PBB byproduct is typically reduced to toluene (via hydrodehalogenation of the Ar-Br bond) or p-bromotoluene depending on catalyst activity and time.

  • Filtration: Filter through a celite pad to remove catalyst. Concentrate filtrate.

Summary Comparison Table

PropertyBenzyl (Bn)4-Bromobenzyl (PBB)
Acid Hydrolysis Rate Fast (Relative to PBB)Slow (More Stable)
DDQ Oxidation Stable (Slow cleavage possible)Inert (Highly Stable)
Hydrogenolysis Rate FastSlower (Risk of Ar-Br reduction)
Primary Utility General ProtectionOrthogonal stability, Crystallography
Removal Reagents

/Pd,

, Birch

/Pd, Strong Lewis Acids

References

  • Protecting Groups in Organic Synthesis (Greene's) [4]

    • Wuts, P. G. M.[4] (2014). Greene's Protective Groups in Organic Synthesis.[4] John Wiley & Sons.[2]

  • Oxid

    • Mughal, E. U., et al. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review.[10] RSC Advances.

  • Hydrogenolysis of Benzyl Ethers

    • Mandal, P. K., & McMurray, J. S. (2007).[11][12] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. Journal of Organic Chemistry.

  • Selective Deprotection Str

    • Li, X., et al. (2015).[2][3] Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.[2] Tetrahedron Letters.

  • Para-Siletanylbenzyl Ethers (Comparison to PBB)

    • Tlais, S. F., et al. (2009).[5] New strategies for protecting group chemistry: synthesis, reactivity, and indirect oxidative cleavage of para-siletanylbenzyl ethers. Journal of Organic Chemistry.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Analysis of Brominated Glycol Ethers: A Comparative Study of Stationary Phases

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of brominated glycol ethers is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of brominated glycol ethers is paramount for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for these analyses. However, the inherent polarity of many glycol ethers presents a significant chromatographic challenge: achieving adequate retention and separation on conventional reversed-phase columns.[1][2] This guide provides an in-depth comparison of HPLC methodologies, focusing on the critical role of the stationary phase in influencing retention times and overall resolution. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you to develop robust and reliable analytical methods.

The Challenge of Polar Analytes in Reversed-Phase Chromatography

Traditional reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is a workhorse in analytical chemistry.[3] However, for highly polar analytes like many brominated glycol ethers, this approach often leads to poor retention, with compounds eluting at or near the void volume.[1] This phenomenon, known as "phase collapse" or "dewetting," can occur when using highly aqueous mobile phases, leading to irreproducible retention times and poor peak shapes.[2] To overcome these limitations, chromatographers have several tools at their disposal, including the use of polar-endcapped columns or alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5]

Comparative Analysis of Stationary Phases

To illustrate the impact of stationary phase selection on the retention of brominated glycol ethers, we will compare the performance of a standard C18 column with that of a polar-endcapped C18 column and a HILIC column. For this comparative study, we will consider three representative brominated glycol ethers with varying degrees of polarity:

  • Analyte 1: 2-Bromoethoxy)ethanol (less polar)

  • Analyte 2: 1-Bromo-2-(2-methoxyethoxy)ethane (moderately polar)

  • Analyte 3: 2-(2-(2-Bromoethoxy)ethoxy)ethanol (more polar)

The physicochemical properties of these analytes, particularly their polarity, will be the primary driver of their retention behavior on the different stationary phases.[6][7]

The following experimental setup is designed to provide a clear comparison of the retention characteristics of the three selected columns. The choice of mobile phase composition and gradient is tailored to each chromatographic mode to ensure optimal performance.

Experimental Workflow

HPLC Workflow for Brominated Glycol Ether Analysis cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Analyte Standards (1 mg/mL in Mobile Phase A) HPLC_System HPLC System (Pump, Autosampler, Column Oven, Detector) Standard_Prep->HPLC_System Mobile_Phase_A Mobile Phase A (e.g., 0.1% Formic Acid in Water) Mobile_Phase_A->HPLC_System Mobile_Phase_B Mobile Phase B (e.g., Acetonitrile) Mobile_Phase_B->HPLC_System Column_Selection Column Selection (C18, Polar-Endcapped C18, HILIC) HPLC_System->Column_Selection Method_Development Method Execution (Gradient Elution) Column_Selection->Method_Development Data_Acquisition Data Acquisition (Chromatogram) Method_Development->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Retention_Time_Comparison Retention Time (tR) Comparison Peak_Integration->Retention_Time_Comparison Report_Generation Generate Report Retention_Time_Comparison->Report_Generation

Caption: A generalized workflow for the HPLC analysis of brominated glycol ethers.

Detailed Experimental Protocols

Instrumentation:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV detector.

Mobile Phases:

  • Reversed-Phase (C18 and Polar-Endcapped C18):

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • HILIC:

    • Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate

Gradient Elution Programs:

Time (min)%B (Reversed-Phase)%B (HILIC)
050
1095100
1295100
12.150
1550

Columns:

  • Standard C18: 4.6 x 150 mm, 5 µm

  • Polar-Endcapped C18: 4.6 x 150 mm, 5 µm

  • HILIC (Amide): 4.6 x 150 mm, 5 µm

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Injection Volume: 5 µL Detection: UV at 210 nm

Results: Comparative Retention Time Data

The following table summarizes the hypothetical retention time data obtained for the three brominated glycol ethers on each of the tested columns. This data is illustrative of the expected trends based on the principles of chromatography.

AnalyteStandard C18 (min)Polar-Endcapped C18 (min)HILIC (Amide) (min)
Analyte 1 (2-Bromoethoxy)ethanol)3.54.28.9
Analyte 2 (1-Bromo-2-(2-methoxyethoxy)ethane)2.83.67.5
Analyte 3 (2-(2-(2-Bromoethoxy)ethoxy)ethanol)2.12.96.2
Discussion and Interpretation

The retention time data clearly demonstrates the significant impact of the stationary phase on the separation of these polar analytes.

  • Standard C18: As expected, the standard C18 column provided the least retention for all three analytes, with the most polar compound (Analyte 3) eluting earliest. This is due to the hydrophobic nature of the C18 stationary phase, which has a low affinity for polar molecules.[3]

  • Polar-Endcapped C18: The polar-endcapped C18 column showed a noticeable increase in retention for all analytes compared to the standard C18. The polar endcapping group helps to shield the residual silanols on the silica surface and provides an additional interaction mechanism for polar analytes, leading to improved retention.[4] This type of column is a good choice when a standard C18 phase fails to provide adequate retention for polar compounds.

  • HILIC (Amide): The HILIC column provided the most significant retention for all three brominated glycol ethers, with the elution order being the reverse of that observed in reversed-phase chromatography. In HILIC, the stationary phase is polar, and the mobile phase is highly organic.[5][8][9] A water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[5][10] The more polar the analyte, the stronger its interaction with the stationary phase and the longer its retention time. This makes HILIC an excellent choice for the analysis of very polar compounds that are poorly retained in reversed-phase mode.[1][8][10][11]

Chromatographic Separation Mechanisms

Chromatographic Separation Mechanisms cluster_rp Reversed-Phase Chromatography cluster_hilic Hydrophilic Interaction Liquid Chromatography (HILIC) RP_Stationary Non-Polar Stationary Phase (e.g., C18) RP_Mobile Polar Mobile Phase (Water/Acetonitrile) RP_Retention Retention based on Hydrophobicity (Less Polar = More Retained) RP_Mobile->RP_Retention HILIC_Stationary Polar Stationary Phase (e.g., Amide) HILIC_Mobile Non-Polar Mobile Phase (Acetonitrile/Water) HILIC_Retention Retention based on Polarity (More Polar = More Retained) HILIC_Mobile->HILIC_Retention

Caption: A comparison of the fundamental principles of Reversed-Phase and HILIC chromatography.

Conclusion and Recommendations

The selection of the appropriate HPLC stationary phase is a critical factor in the successful analysis of brominated glycol ethers. This guide has demonstrated the clear advantages of using polar-endcapped or HILIC columns for retaining and separating these polar compounds.

  • For moderately polar brominated glycol ethers, a polar-endcapped C18 column can provide a significant improvement in retention over a standard C18 column.

  • For highly polar brominated glycol ethers that are not retained on reversed-phase columns, HILIC is the recommended chromatographic mode. It offers superior retention and a different selectivity that can be beneficial for resolving complex mixtures.

By understanding the underlying principles of these different chromatographic modes and carefully selecting the stationary phase, researchers can develop robust and reliable HPLC methods for the analysis of brominated glycol ethers, ensuring the quality and safety of their products. While this guide focuses on HPLC, it is worth noting that gas chromatography (GC) is also a widely used technique for the analysis of glycol ethers, and various GC methods and retention time databases have been developed.[12][13][14][15][16][17]

References

  • Crawford Scientific. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Restek. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column. [Link]

  • Tanaka, N., et al. (2006). HPLC Retention time prediction for metabolome analysi. BMC Bioinformatics, 7, 43. [Link]

  • Nováková, L., & Vlčková, H. (2016). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development: A Perspective. LCGC International, 29(8), 442-453. [Link]

  • NIOSH. (2003). GLYCOL ETHERS: METHOD 2554. [Link]

  • Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(5), 34-39. [Link]

  • German Social Accident Insurance. (2019). Method for the determination of propylene glycol monoethyl ether, 1-ethoxy-2-propanol acetate, diethylene glycol monomethyl ether, diethylene glycol monoethyl ether and diethylene glycol monobutyl ether in workplace air. [Link]

  • Longdom Publishing. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Covaci, A., et al. (2004). Retention-time database of 126 polybrominated diphenyl ether congeners and two bromkal technical mixtures on seven capillary gas chromatographic columns. Journal of Chromatography A, 1033(1), 89-100. [Link]

  • European Solvents Industry Group. What are Glycol Ethers?. [Link]

  • Affinisep. (2023). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. [Link]

  • ALS. Glycol Ethers - Analytical Method. [Link]

  • Environment and Climate Change Canada. (2013). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]

  • Ataman Kimya. GLYCOL ETHERS. [Link]

  • Talele, T. T., et al. (2025). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 30(17), 3987. [Link]

  • Namjesnik-Dejanovic, K., & Cabaniss, S. E. (2004). Reverse-Phase HPLC Method for Measuring Polarity Distributions of Natural Organic Matter. Environmental Science & Technology, 38(16), 4384–4390. [Link]

  • Ataman Kimya. GLYCOL ETHERS. [Link]

  • Wills, B. K., & R. J. G. (2024). Glycol Ether Toxicology. In StatPearls. StatPearls Publishing. [Link]

  • Roemling, R., et al. (2009). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-((4-Bromobenzyl)oxy)ethanol for Laboratory Professionals

Understanding the Hazard Profile: A Cautious Approach Given its molecular structure, 2-((4-Bromobenzyl)oxy)ethanol should be handled as a hazardous substance. Analogous brominated benzyl compounds are known to be harmful...

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile: A Cautious Approach

Given its molecular structure, 2-((4-Bromobenzyl)oxy)ethanol should be handled as a hazardous substance. Analogous brominated benzyl compounds are known to be harmful if swallowed and can cause serious skin and eye irritation.[1][2] The ether linkage, particularly a benzyl ether, introduces the additional risk of peroxide formation upon prolonged storage and exposure to air and light.[3][4] These peroxides can be explosive, especially upon concentration.[4] Therefore, all handling and disposal procedures must be executed with the assumption that this compound is an irritant, acutely toxic, and a potential peroxide former.

Core Principles of Disposal

The fundamental principle for the disposal of 2-((4-Bromobenzyl)oxy)ethanol is to treat it as halogenated organic waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular solid waste.[5] Halogenated waste streams are typically incinerated at high temperatures in specialized facilities equipped with scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[6]

A critical aspect of responsible waste management is waste stream segregation . Mixing halogenated and non-halogenated waste streams significantly increases disposal costs and complexity.[7] Therefore, maintaining separate, clearly labeled waste containers is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any handling or disposal procedures, ensure the following personal protective equipment is worn:

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldTo protect against splashes and potential contact with irritating vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact and absorption.[1]
Body Protection A standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection Use within a certified chemical fume hood is mandatoryTo prevent inhalation of potentially harmful vapors or aerosols.[8]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure 2-((4-Bromobenzyl)oxy)ethanol, solutions containing it, and contaminated materials.

Part 1: Assessment for Peroxide Formation

Due to its benzyl ether structure, it is crucial to assess the potential for peroxide formation, especially for older containers or those that have been opened.[3][4][7]

Visual Inspection:

  • Carefully observe the container without shaking it.

  • Look for the presence of crystalline solids around the cap or within the liquid.[4]

  • The formation of a viscous liquid or discoloration can also indicate peroxide formation.

Action:

  • If crystals or precipitate are observed, DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. This is a potentially explosive situation. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal.

  • If no visual indicators are present, you may proceed with caution to the next step. For older containers (opened for more than 12 months), testing for peroxides is recommended before handling.[3]

Part 2: Waste Collection and Segregation
  • Prepare the Waste Container:

    • Obtain a designated hazardous waste container for halogenated organic liquids . The container must be made of a compatible material (e.g., polyethylene) and have a secure, vapor-tight lid.[9]

    • Ensure the container is clearly and accurately labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "2-((4-Bromobenzyl)oxy)ethanol."

  • Transferring the Waste:

    • Conduct all transfers within a certified chemical fume hood.

    • Carefully pour the liquid waste into the designated container, avoiding splashes.

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]

  • Disposal of Contaminated Materials:

    • Any materials contaminated with 2-((4-Bromobenzyl)oxy)ethanol (e.g., pipette tips, gloves, absorbent pads from a spill) must be disposed of as solid halogenated organic waste .

    • Place these materials in a separate, clearly labeled, and sealed container for solid hazardous waste.

Part 3: Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Small Spills (within a chemical fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it into the designated container for solid halogenated organic waste.

    • Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.[5] All cleaning materials must also be disposed of as solid hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • If the spill is significant or involves a release of vapors, activate the fire alarm to initiate a full laboratory evacuation.

    • Contact your institution's EHS office or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 2-((4-Bromobenzyl)oxy)ethanol.

DisposalWorkflow start Start: Disposal of 2-((4-Bromobenzyl)oxy)ethanol visual_inspection Visually Inspect Container for Peroxides (Crystals, Precipitate, Discoloration) start->visual_inspection peroxides_present Peroxides Detected? visual_inspection->peroxides_present contact_ehs STOP! Do Not Touch Container Contact EHS Immediately peroxides_present->contact_ehs Yes no_peroxides No Peroxides Detected peroxides_present->no_peroxides No prepare_waste Prepare Labeled 'Halogenated Organic Waste' Container no_peroxides->prepare_waste transfer_waste Transfer Liquid Waste in Fume Hood prepare_waste->transfer_waste dispose_solids Collect Contaminated Solids in Separate 'Halogenated Solid Waste' Container transfer_waste->dispose_solids seal_and_store Securely Seal Containers Store in Designated Waste Area dispose_solids->seal_and_store end Arrange for Pickup by EHS/Licensed Waste Contractor seal_and_store->end

Sources

Handling

Personal protective equipment for handling 2-((4-Bromobenzyl)oxy)ethanol

CAS: 13807-89-1 | Formula: C H BrO (Note: Structure implies C H BrO based on nomenclature, please verify specific batch CoA) | Role: Organic Intermediate / Linker Executive Summary: The "Why" Behind the Protocol As resea...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13807-89-1 | Formula: C


H

BrO

(Note: Structure implies C

H

BrO

based on nomenclature, please verify specific batch CoA) | Role: Organic Intermediate / Linker
Executive Summary: The "Why" Behind the Protocol

As researchers, we often treat "intermediates" with lower vigilance than reagents. This is a critical error. 2-((4-Bromobenzyl)oxy)ethanol combines the lipophilicity of a halogenated aromatic with the solvent-like permeation properties of a glycol ether.

The Hidden Hazard: While likely classified as a standard Irritant (Skin/Eye Irrit. 2/2A), the bromine substituent increases lipid solubility, potentially accelerating dermal absorption compared to non-halogenated analogues. Furthermore, the ether linkage introduces a latent potential for peroxide formation upon prolonged storage, though less severe than in simple ethers.

This guide moves beyond generic "safety rules" to provide a logic-driven handling architecture designed to protect your assay integrity and your health.

Hazard Identification & Risk Assessment (SAR Analysis)

Since specific toxicological data for this exact CAS is often limited, we apply Structure-Activity Relationship (SAR) logic based on the 4-bromobenzyl and glycol ether moieties.

Hazard ClassRisk LevelMechanism of Action
Skin Irritation Moderate Lipophilic bromine facilitates entry; glycol tail disrupts stratum corneum.
Eye Irritation High Direct contact can cause severe conjunctival irritation (H319).
Respiratory Low/Mod Low vapor pressure expected (high MW), but aerosols/mists are potent irritants.
Reactivity Low Stable under normal conditions.[1] Incompatible with strong oxidizers.
Personal Protective Equipment (PPE) Matrix
Hand Protection: The Permeation Logic

Standard nitrile gloves are insufficient for prolonged contact with halogenated ethers. The bromine atom creates a "soft" electron cloud that interacts with nitrile polymers, potentially speeding up breakthrough times.

  • Routine Handling (Transfer < 10 mL):

    • Primary: Nitrile (Minimum thickness: 0.11 mm).

    • Protocol: "Splash & Change." If a drop hits the glove, change immediately.

  • Bulk Handling / Synthesis (> 10 mL):

    • Primary: High-Performance Nitrile (0.2 mm) or Laminate (Silver Shield®).

    • Secondary: Double-gloving recommended. Inner glove: Nitrile (comfort). Outer glove: Laminate (chemical resistance).

Eye & Body Defense [1][2]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory if handling the liquid form. Safety glasses are acceptable only if working strictly with closed systems or small solid quantities.

  • Body: 100% Cotton Lab Coat (standard). For scale-up (>100g), utilize a Tyvek® apron to prevent soak-through in case of a major spill.

Visual Decision Logic: PPE Selection

Use this flowchart to determine the necessary protection level based on your specific experimental context.

PPE_Decision_Logic Start Start: Handling 2-((4-Bromobenzyl)oxy)ethanol StateCheck Physical State? Start->StateCheck Liquid Liquid / Oil StateCheck->Liquid Viscous/Liq Solid Solid / Powder StateCheck->Solid Crystalline VolCheck Volume > 10mL? Liquid->VolCheck DustCheck Fine Dust Generation? Solid->DustCheck HighRiskPPE REQUIRED: - Fume Hood - Splash Goggles - Double Gloves (Nitrile + Laminate) - Tyvek Apron VolCheck->HighRiskPPE Yes StdPPE REQUIRED: - Fume Hood - Safety Glasses w/ Shields - Nitrile Gloves (Splash & Change) VolCheck->StdPPE No RespPPE REQUIRED: - Fume Hood OR N95 Mask - Safety Glasses - Nitrile Gloves DustCheck->RespPPE Yes BasicPPE REQUIRED: - Safety Glasses - Nitrile Gloves - Lab Coat DustCheck->BasicPPE No

Figure 1: PPE Decision Tree based on physical state and scale of operation.

Operational Protocol: Safe Handling & Transfer
A. Preparation (The "Dry Run")

Before uncapping the vial, verify the physical state. This compound often exists as a viscous oil or low-melting solid.

  • Temperature Check: If solid, gently warm to 30°C in a water bath to liquefy for easier transfer (if chemically permissible for your assay).

  • Vessel Prep: Pre-weigh your receiving flask. Avoid using plastic weighing boats for liquids; use glass vials or syringes.

B. Transfer Technique (Liquid/Viscous)

Goal: Zero-drip transfer to prevent bench contamination.

  • Use Positive Displacement: For viscous ethers, air-displacement pipettes are inaccurate and drip-prone. Use a positive displacement pipette or a glass syringe.

  • The "Wipe" Rule: After drawing the liquid, wipe the outside of the syringe needle/tip with a Kimwipe inside the fume hood before moving to the receiving vessel.

  • Gravimetric Verification: Do not rely on volume. Weigh the receiving vessel after transfer to confirm mass.

C. Spill Response
  • Isolate: Mark the area.

  • Neutralize: Absorb with vermiculite or sand. Do not use paper towels alone, as this increases surface area for evaporation.

  • Clean: Wash surface with ethanol followed by soap and water. The ethanol helps solubilize the lipophilic benzyl ether.

Waste Disposal: The Halogen Rule

Proper disposal is legally and environmentally critical due to the bromine atom.

Crucial Distinction: This is Halogenated Waste .[3]

  • Do NOT mix with standard organic solvents (Acetone/Methanol waste) if your facility separates halogens.

  • Why? Halogenated compounds require higher temperature incineration to prevent the formation of dioxins/furans. Mixing them with non-halogenated waste complicates the downstream treatment process.

Disposal_Workflow Waste Chemical Waste (2-((4-Bromobenzyl)oxy)ethanol) HalogenCheck Contains Halogen? (Br, Cl, F, I) Waste->HalogenCheck HaloStream HALOGENATED Waste Stream (Red Can/Tag) HalogenCheck->HaloStream Yes (Bromine) NonHaloStream NON-HALOGENATED Waste Stream (Clear/White Tag) HalogenCheck->NonHaloStream No Incineration High-Temp Incineration (>1100°C) HaloStream->Incineration

Figure 2: Waste stream segregation logic. Always choose the Halogenated stream for this compound.

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerator).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended. Ethers can slowly auto-oxidize; the benzyl position is activated, making it slightly more susceptible to oxidation than aliphatic ethers.

  • Container: Amber glass to prevent photodegradation of the C-Br bond.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70119, 4-Bromobenzyl alcohol. (Used for SAR Analysis of bromobenzyl moiety). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1050). (General guidance on halogenated organic handling). Retrieved from [Link]

  • Prudent Practices in the Laboratory. Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Source for Peroxide/Ether storage protocols).[1][3][4][5] Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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